molecular formula C10H16ClN3O2S B6617604 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride CAS No. 1803583-10-9

2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

Número de catálogo: B6617604
Número CAS: 1803583-10-9
Peso molecular: 277.77 g/mol
Clave InChI: XDGWTYHKGQMBGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3O2S and its molecular weight is 277.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-piperazin-1-ylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.ClH/c11-16(14,15)10-4-2-1-3-9(10)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H2,11,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGWTYHKGQMBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(Piperazin-1-yl)benzene-1-sulfonamide Hydrochloride: A Technical Guide to Chemical Properties, Structure, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Piperazin-1-yl)benzene-1-sulfonamide hydrochloride is a highly privileged structural motif in modern medicinal chemistry. Featuring a basic piperazine ring situated ortho to a sulfonamide group on a benzene scaffold, this compound serves as a critical building block for designing central nervous system (CNS) therapeutics and enzyme inhibitors.

The unique spatial arrangement of its functional groups allows it to act as an ideal pharmacophore for aminergic G-protein coupled receptors (GPCRs)—most notably the 5-HT₆ receptor and Dopamine D₄ receptor—as well as a potent targeting moiety for Carbonic Anhydrase (CA) isoforms. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality in drug design, and a self-validating synthetic protocol for research applications.

Chemical Structure & Physicochemical Properties

The structural identity of 2-(piperazin-1-yl)benzene-1-sulfonamide is defined by the direct attachment of a piperazine moiety to a benzenesulfonamide core. The hydrochloride salt form is universally preferred in drug development because the free base exhibits poor aqueous solubility and is susceptible to oxidative degradation over time. Protonation of the secondary amine on the piperazine ring (pKa ~9.0) yields a stable, highly water-soluble crystalline solid.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride
CAS Registry Numbers 444581-65-1 (Free Base)[1]; 1989659-95-1 (Dihydrochloride)[2]
Molecular Formula C₁₀H₁₅N₃O₂S • HCl
Molecular Weight 241.31 g/mol (Free Base) / 277.77 g/mol (Mono-HCl)
Topological Polar Surface Area (tPSA) 88.3 Ų (Optimal for BBB penetration when functionalized)
Hydrogen Bond Donors 3 (Sulfonamide -NH₂, Piperazine -NH)
Hydrogen Bond Acceptors 4 (Sulfonamide O₂, Piperazine N)
Predicted pKa ~9.0 (Piperazine N4), ~10.5 (Sulfonamide NH)

Mechanistic Role in Drug Development

The ortho-substitution pattern of this molecule is not merely a structural feature; it is a deliberate design choice driven by steric causality. The bulky sulfonamide group forces the adjacent piperazine ring out of coplanarity with the benzene ring. This "steric twist" is highly favorable for selective binding within the narrow, hydrophobic transmembrane pockets of specific GPCRs, distinguishing it from its para-substituted analogs which adopt a flat, extended conformation.

5-HT₆ and Dopamine D₄ Receptor Antagonism

Aryl-piperazine sulfonamides are the cornerstone of 5-HT₆ receptor antagonist development. For example, optimization of the phenyl-piperazine motif led to the discovery of potent antagonists like SB-399885, which utilizes the 2-(piperazin-1-yl)benzenesulfonamide core to achieve high selectivity and efficacy in neuropharmacological models[3]. The basic piperazine nitrogen forms a critical electrostatic salt bridge with the conserved Asp3.32 residue in the GPCR binding pocket, while the sulfonamide group engages in a hydrogen-bond network with adjacent serine and threonine residues. Similar structure-activity relationship (SAR) studies have utilized this core to develop selective Dopamine D₄ antagonists for the treatment of schizophrenia[4].

Carbonic Anhydrase (CA) Inhibition

Beyond GPCRs, the primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group (ZBG). Researchers have successfully targeted human carbonic anhydrases using piperazine benzenesulfonamides to alleviate paclitaxel-induced peripheral neuropathy[5]. The piperazine ring acts as a versatile linker, allowing for the attachment of lipophilic tails that interact with the hydrophobic half of the CA active site.

G A 2-(piperazin-1-yl)benzenesulfonamide Core Scaffold B Piperazine Ring (Basic Amine) A->B C Sulfonamide Group (H-Bond Donor/Acceptor) A->C D Ortho-Phenyl Linker (Steric Twist) A->D E Aspartate (Asp3.32) Salt Bridge Formation B->E Ionic Interaction G Serine/Threonine Residues H-Bond Network C->G Hydrogen Bonding F Transmembrane Helices Receptor Pocket D->F Hydrophobic Fit

Pharmacophoric interactions of the benzenesulfonamide core with 5-HT receptor binding pockets.

Synthesis & Experimental Protocols

The most efficient and scalable method to synthesize 2-(piperazin-1-yl)benzene-1-sulfonamide is via Nucleophilic Aromatic Substitution (SNAr)[6]. The fluorine atom in 2-fluorobenzenesulfonamide is highly activated toward nucleophilic attack due to the strongly electron-withdrawing nature of the ortho-sulfonamide group.

Causality in Reaction Design
  • Excess Piperazine: A 3-to-5-fold molar excess of piperazine is used to prevent bis-alkylation (where one piperazine molecule reacts with two molecules of the fluorinated starting material).

  • Solvent Choice: Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or DMSO are required to stabilize the Meisenheimer complex intermediate during the SNAr mechanism.

  • Anhydrous HCl: Using HCl gas in dioxane or ethereal HCl ensures the precipitation of a pure, anhydrous hydrochloride salt without hydrolyzing the sulfonamide.

Step-by-Step Protocol: SNAr and Salt Formation
  • Reaction Setup: Dissolve 2-fluorobenzenesulfonamide (1.0 equiv, 10 mmol) in 15 mL of anhydrous DMSO. Add anhydrous piperazine (4.0 equiv, 40 mmol) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv, 20 mmol) to act as an acid scavenger.

  • SNAr Execution: Heat the vigorously stirred mixture to 100 °C under an inert nitrogen atmosphere for 12–16 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Aqueous Workup (Self-Validation): Cool the reaction to room temperature and pour it into 100 mL of ice water. Extract the aqueous phase with Dichloromethane (DCM) (3 × 50 mL). Note: The excess unreacted piperazine remains highly water-soluble and is partitioned into the aqueous layer, self-purifying the organic phase.

  • Organic Washing: Wash the combined DCM layers with brine (2 × 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimum volume of anhydrous diethyl ether or THF. Cool to 0 °C in an ice bath. Dropwise, add a 4.0 M solution of HCl in dioxane (1.1 equiv) while stirring. A white precipitate will form immediately.

  • Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether, and dry in vacuo at 40 °C to afford 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride as a white crystalline solid.

G S1 2-Fluorobenzenesulfonamide + Piperazine (Excess) S2 Nucleophilic Aromatic Substitution (SNAr) Solvent: DMSO, 100°C S1->S2 S3 Aqueous Workup & Extraction (DCM / Brine) S2->S3 Cool to RT S4 Free Base Isolation 2-(piperazin-1-yl)benzenesulfonamide S3->S4 Evaporate Solvent S5 Salt Formation HCl in Dioxane/Ether, 0°C S4->S5 Acidification S6 Crystallization & Filtration Target Hydrochloride Salt S5->S6 Precipitation

Synthetic workflow for 2-(piperazin-1-yl)benzenesulfonamide hydrochloride via SNAr.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized hydrochloride salt, the following analytical benchmarks should be met:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for a broad singlet around δ 9.0–9.5 ppm corresponding to the protonated piperazine nitrogen (NH₂⁺). The sulfonamide protons typically appear as a singlet integrating to 2H near δ 7.2–7.5 ppm. The four piperazine methylene groups will present as complex multiplets between δ 3.0–3.5 ppm due to restricted rotation and protonation.

  • LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 242.1, corresponding to the ionized free base, confirming the successful displacement of the fluorine atom.

References

  • Characterization of SB-399885, a potent and selective 5-HT6 receptor antagonist. ResearchGate. Available at:[Link]

  • A Series of 6- and 7-Piperazinyl- and -Piperidinylmethylbenzoxazinones with Dopamine D4 Antagonist Activity: Discovery of a Potential Atypical Antipsychotic Agent. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • 2-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride. NextSDS Substance Database. Available at:[Link]

  • 444581-65-1 | 2-(Piperazin-1-yl)benzene-1-sulfonamide. BIOFOUNT. Available at:[Link]

Sources

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-(piperazin-1-yl)benzene-1-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of two fundamental chemical properties—molecular weight and exact mass—as they pertain to the compound 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical basis, calculation, and practical significance of these values in modern pharmaceutical science.

Section 1: Core Concepts: Molecular Weight vs. Exact Mass

In chemical analysis and drug development, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. A clear understanding of their differences is paramount, particularly when employing high-resolution analytical techniques like mass spectrometry.

  • Molecular Weight (or Average Mass) : This is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the standard atomic weight of each element, which is found on the periodic table. Molecular weight is an indispensable value for stoichiometric calculations in synthetic chemistry, such as determining the amount of a substance needed for a reaction or preparing solutions of a specific molarity.

  • Exact Mass (or Monoisotopic Mass) : This is the calculated mass of a molecule containing only the most abundant naturally occurring isotope of each element.[1][2][3] Mass spectrometers, especially high-resolution instruments, are capable of separating ions based on their specific isotopic composition.[4][5] Therefore, the exact mass is the value used for the identification and characterization of a compound by mass spectrometry.[4][5] It provides a highly precise and unique identifier for a molecule's elemental composition.

The distinction is critical; for a given compound, the molecular weight is an average value representing a bulk sample, while the exact mass is a precise value for a single isotopic species.

Section 2: Compound Profile: 2-(piperazin-1-yl)benzene-1-sulfonamide Hydrochloride

This compound is an organic molecule featuring a benzene sulfonamide core linked to a piperazine ring. The hydrochloride salt form enhances its solubility and stability for research and potential pharmaceutical applications.

PropertyValueSource
Chemical Name 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride-
CAS Number 1803583-10-9[6]
Molecular Formula (Salt) C₁₀H₁₆ClN₃O₂SDerived
Molecular Formula (Free Base) C₁₀H₁₅N₃O₂S[7]

Section 3: Quantitative Analysis and Calculation

The following sections provide a step-by-step breakdown of the molecular weight and exact mass calculations for 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride.

Molecular Weight Calculation

The molecular weight is calculated using the standard atomic weights of the constituent elements in the combined formula, C₁₀H₁₆ClN₃O₂S .

ElementQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1012.011120.110
Hydrogen (H)161.00816.128
Chlorine (Cl)135.45335.453
Nitrogen (N)314.00742.021
Oxygen (O)215.99931.998
Sulfur (S)132.06532.065
Total Molecular Weight 277.775 g/mol
Exact Mass Calculation

In analytical techniques like electrospray ionization mass spectrometry (ESI-MS), the hydrochloride salt typically dissociates in solution, and the free base (C₁₀H₁₅N₃O₂S) is observed, often as a protonated molecule [M+H]⁺. Therefore, the most relevant exact mass for experimental verification is that of this protonated species.

The calculation uses the monoisotopic masses of the most abundant stable isotopes.

ElementIsotopeQuantityMonoisotopic Mass (Da)Total Mass (Da)Source
Carbon¹²C1012.000000120.000000(by definition)
Hydrogen¹H161.00782516.125200-
Nitrogen¹⁴N314.00307442.009222-
Oxygen¹⁶O215.99491531.989830-
Sulfur³²S131.97207131.972071-
Protonated Free Base [C₁₀H₁₆N₃O₂S]⁺ Exact Mass 242.096323 Da -

Note: The calculation is for the protonated free base [C₁₀H₁₅N₃O₂S + H]⁺, which has the formula C₁₀H₁₆N₃O₂S⁺.

Summary of Calculated Mass Values
ParameterChemical SpeciesFormulaCalculated Value
Molecular Weight Hydrochloride SaltC₁₀H₁₆ClN₃O₂S277.78 g/mol
Exact Mass Protonated Free Base[C₁₀H₁₆N₃O₂S]⁺242.0963 Da

Section 4: Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for experimentally confirming the elemental composition of a molecule by providing a highly accurate mass measurement.[8][9] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range, allowing for unambiguous compound identification.[10]

General Experimental Workflow

The typical workflow for analyzing a compound like 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride involves Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS). This approach separates the analyte from potential impurities before it enters the mass spectrometer for precise mass determination.

Drug_Development_Pipeline cluster_main The Role of Accurate Mass Measurement in Drug Development Discovery Discovery Structure Confirmation Hit Validation Preclinical Preclinical Metabolite ID Impurity Profiling Toxicology Discovery->Preclinical Clinical Clinical Development Biomarker Analysis PK/PD Modeling Preclinical->Clinical QC Manufacturing & QC API Identity & Purity Batch Release Testing Clinical->QC

Sources

An In-depth Technical Guide to the Aqueous Solubility Profile of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

A comprehensive understanding of a drug candidate's aqueous solubility is a cornerstone of successful pharmaceutical development. Poor solubility can severely limit oral bioavailability, hinder formulation development, and ultimately lead to the failure of otherwise promising therapeutic agents.[1] This guide provides a detailed framework for characterizing the aqueous solubility profile of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride, a molecule possessing key structural motifs common in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present robust, step-by-step experimental protocols, and offer insights into data interpretation and its implications for the Biopharmaceutical Classification System (BCS).[2] This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound solubility assessment for ionizable compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is paramount. It dictates the rate and extent to which a drug dissolves in the gastrointestinal tract, a prerequisite for absorption into the systemic circulation.[3] The Biopharmaceutical Classification System (BCS), first proposed by Amidon et al. in 1995, formalizes this relationship by categorizing drugs based on their solubility and intestinal permeability, providing a framework to predict in vivo performance from in vitro data.[4][5]

2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride incorporates three key functional groups that govern its physicochemical behavior: a sulfonamide group, a piperazine ring, and a hydrochloride salt form.

  • The sulfonamide group is weakly acidic.[6]

  • The piperazine ring contains two nitrogen atoms, making it a dibasic moiety with two distinct pKa values.[7]

  • The hydrochloride salt is formed with a basic nitrogen, intending to enhance the aqueous solubility of the parent molecule.[8]

The interplay of these groups results in a complex pH-dependent solubility profile that must be thoroughly characterized. This guide will provide the scientific rationale and practical methodologies to achieve this characterization.

Theoretical Framework: Predicting Solubility Behavior

The aqueous solubility of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is not a single value but a profile that changes with the pH of the medium. This behavior is governed by the ionization state of the molecule, which can be predicted using the Henderson-Hasselbalch equation.[9][10]

Ionization States and pKa

The molecule has three ionizable centers: the sulfonamide nitrogen (acidic) and the two piperazine nitrogens (basic).

  • Piperazine Nitrogens (pKa1, pKa2): Piperazine itself has pKa values of approximately 9.73 and 5.35.[7] Substitution on the ring will alter these values, but we can anticipate two basic pKa values. At low pH (e.g., in the stomach), both nitrogens will be protonated. As the pH increases, they will be sequentially deprotonated.

  • Sulfonamide Nitrogen (pKa3): The sulfonamide group is weakly acidic, with a pKa typically in the range of 9-11.[6]

The overall solubility (S_total) is the sum of the intrinsic solubility of the neutral species (S₀) and the concentration of the various ionized forms. The pH-solubility profile is therefore expected to be "U-shaped" or "V-shaped," with minimum solubility occurring at the isoelectric point where the net charge is zero, and solubility increasing at both lower and higher pH values as the molecule becomes charged.

The Role of the Hydrochloride Salt

Forming a hydrochloride salt is a common strategy to improve the solubility of basic drugs.[8] By protonating the most basic piperazine nitrogen, the salt form ensures that the molecule is already ionized, facilitating dissolution. However, the final equilibrium solubility is still dictated by the intrinsic solubility of the free base and its pKa values.[11] It is also important to consider the "common ion effect," where the presence of chloride ions in the medium (e.g., in the stomach) can suppress the dissolution of the hydrochloride salt.[12]

Pre-Experimental Characterization: The Self-Validating System

Before initiating solubility studies, it is crucial to characterize the solid-state properties of the 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride sample. The solid form can significantly impact solubility, and failure to control for this can lead to erroneous and irreproducible results.[13][14]

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS). Purity should be >98%.

  • Identity: Confirmed by ¹H NMR and Mass Spectrometry to ensure the correct chemical structure.

  • Crystallinity: Analyzed using X-Ray Powder Diffraction (XRPD). An amorphous solid will generally have higher apparent solubility but may be less stable than a crystalline form.[14]

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify any polymorphic forms or solvates.[14]

This initial characterization ensures that the solubility measurements are performed on a well-defined and consistent starting material.

Experimental Protocols: Determining the pH-Solubility Profile

The gold standard for determining equilibrium solubility is the Saturation Shake-Flask Method .[15][16] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.[17]

Mandatory Workflow Diagram

The following diagram outlines the comprehensive workflow for determining the pH-solubility profile.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Equilibrium Solubility Experiment cluster_2 Phase 3: Sample Processing & Analysis cluster_3 Phase 4: Data Interpretation & Reporting start Start: Receive Compound solid_state Solid-State Characterization (XRPD, DSC, TGA, Purity) start->solid_state buffer_prep Prepare pH Buffers (pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0, 10.0) add_excess Add Excess Solid to Buffers buffer_prep->add_excess equilibrate Equilibrate (e.g., 24-48h) @ Controlled Temperature (25°C & 37°C) add_excess->equilibrate check_solid Check for Undissolved Solid equilibrate->check_solid centrifuge Centrifuge Samples check_solid->centrifuge filter Filter Supernatant (0.22 µm PVDF) centrifuge->filter measure_ph Measure Final pH of Filtrate filter->measure_ph hplc_analysis Analyze by Validated HPLC-UV measure_ph->hplc_analysis quantify Quantify Concentration (vs. Calibration Curve) hplc_analysis->quantify plot Plot Solubility vs. Final pH quantify->plot bcs_class Determine BCS Class plot->bcs_class report Generate Final Report bcs_class->report G cluster_0 pH-Solubility Profile of 2-(piperazin-1-yl)benzene-1-sulfonamide HCl y_axis Solubility (log scale) c y_axis->c x_axis pH c->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 high_sol High Solubility (Salt Form Dominates) min_sol Minimum Solubility (Isoelectric Point) increasing_sol Increasing Solubility (Sulfonamide Ionization)

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Piperazinyl Benzene Sulfonamide Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazinyl benzene sulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is due to a combination of favorable pharmacokinetic properties and versatile synthetic accessibility. However, the inherent stability of this scaffold under various physiological and manufacturing conditions is a critical parameter that dictates its viability as a drug candidate or building block. This technical guide provides an in-depth exploration of the thermodynamic stability of piperazinyl benzene sulfonamide building blocks. We will delve into the fundamental principles governing their stability, common degradation pathways, and the analytical methodologies required for a comprehensive stability assessment. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of the Piperazinyl Benzene Sulfonamide Moiety

The fusion of a benzene sulfonamide group with a piperazine ring creates a privileged scaffold in drug discovery. The sulfonamide group acts as a versatile hydrogen bond donor and acceptor, often critical for target engagement, while the piperazine ring provides a basic nitrogen center that can be functionalized to modulate solubility, cell permeability, and pharmacokinetic profiles.[1][2][3] This combination has led to the development of a wide array of drugs across various therapeutic areas.

However, the chemical linkage between these two key components, the sulfur-nitrogen (S-N) bond, is a potential site of chemical instability. Understanding the thermodynamic and kinetic parameters of this bond's stability is paramount for predicting shelf-life, ensuring drug efficacy and safety, and developing robust formulations.[4]

Fundamental Principles of Thermodynamic Stability

The thermodynamic stability of a molecule refers to its energy state relative to its degradation products. A thermodynamically stable molecule exists in a lower energy state, and the degradation reaction is energetically unfavorable (i.e., has a positive Gibbs free energy change, ΔG). The stability of piperazinyl benzene sulfonamides is influenced by a confluence of factors including electronic effects, steric hindrance, and environmental conditions.

The Sulfonamide Bond: An Overview

The sulfonamide bond is generally considered to be robust. However, its stability can be significantly influenced by the nature of the substituents on both the sulfur and nitrogen atoms. In the case of piperazinyl benzene sulfonamides, the piperazine nitrogen is alkyl, which generally forms a more stable sulfonamide bond compared to sulfonamides derived from aromatic amines.

Key Factors Influencing Stability
  • pH: The pH of the environment is a critical determinant of stability. Sulfonamides can undergo hydrolysis under both acidic and basic conditions, although they are often more susceptible to acidic conditions.[5][6] The piperazine ring, with its two nitrogen atoms, has pKa values that will dictate its protonation state, which in turn can influence the electronic nature of the sulfonamide bond.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. The relationship between temperature and the degradation rate constant can be used to determine the activation energy (Ea) of the degradation process, a key parameter in thermodynamic analysis.[7]

  • Oxidation: The sulfur atom in the sulfonamide group is in a high oxidation state (+6) but can still be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents. The piperazine ring can also be a site of oxidation.[8][9]

  • Light (Photostability): Exposure to ultraviolet or visible light can provide the energy to initiate degradation reactions. Photodegradation pathways can be complex and may involve radical mechanisms.[5]

Common Degradation Pathways

Forced degradation studies are instrumental in identifying the likely degradation products and elucidating the degradation pathways.[4][10][11] For piperazinyl benzene sulfonamides, the primary degradation pathways are hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis of the sulfonamide bond results in the cleavage of the S-N bond, yielding the corresponding sulfonic acid and piperazine. This can occur under both acidic and basic conditions, with the mechanism often depending on the pH.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfonamide oxygen or the piperazine nitrogen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: While generally less common for N-alkyl sulfonamides, strong basic conditions can promote hydrolysis, although this often requires harsh conditions.[6]

Oxidative Degradation

Oxidative stress can lead to the formation of various degradation products. The specific products will depend on the oxidizing agent and the reaction conditions. Potential sites of oxidation include the piperazine ring, potentially leading to N-oxides or ring-opened products.[12]

Experimental Workflow for Stability Assessment

A comprehensive assessment of thermodynamic stability involves a systematic experimental approach, including forced degradation studies and kinetic analysis.

Stability_Workflow cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Kinetic & Thermodynamic Analysis Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Degradation_Products Identification of Degradation Products (LC-MS/MS) Forced_Degradation->Degradation_Products Method_Development Development of Stability-Indicating HPLC Method Degradation_Products->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Kinetic_Studies Kinetic Studies at Various Temperatures Method_Validation->Kinetic_Studies Thermodynamic_Parameters Calculation of Thermodynamic Parameters (Ea, ΔH‡, ΔS‡, ΔG‡) Kinetic_Studies->Thermodynamic_Parameters

Caption: Experimental workflow for assessing the thermodynamic stability of piperazinyl benzene sulfonamide building blocks.

Protocol for Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are representative of those that might form under long-term storage conditions.[13]

Materials:

  • Piperazinyl benzene sulfonamide test compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Calibrated pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of the test compound in a thermostatically controlled oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve in the stock solution solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the test compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be protected from light.

    • At the end of the exposure, dilute the samples for HPLC analysis.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the parent compound.[14][15]

Representative HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[15]

Kinetic and Thermodynamic Analysis

To determine the thermodynamic parameters of degradation, kinetic studies are performed at several elevated temperatures (e.g., 50°C, 60°C, 70°C).

Procedure:

  • Perform the degradation experiment (e.g., acid hydrolysis) at three or more elevated temperatures.

  • At each temperature, monitor the concentration of the parent compound over time using the validated HPLC method.

  • Determine the order of the reaction (often pseudo-first-order) by plotting ln(concentration) vs. time. The rate constant (k) is the negative of the slope.

  • Use the Arrhenius equation to determine the activation energy (Ea):

    • ln(k) = ln(A) - (Ea / RT)

    • A plot of ln(k) vs. 1/T gives a straight line with a slope of -Ea/R.

  • Calculate the thermodynamic activation parameters (ΔH‡, ΔS‡, ΔG‡) using the Eyring equation.

Table of Representative Degradation Data:

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl, 60°C, 24h15.2%Benzenesulfonic acid, Piperazine
0.1 M NaOH, 60°C, 24h3.1%Minor unidentified peaks
3% H₂O₂, RT, 24h8.5%Oxidized piperazine derivatives
Thermal (80°C, 48h)4.5%Minor unidentified peaks
Photolytic6.8%Several minor products

Mechanistic Insights and Predictive Stability

The data gathered from these studies provide a comprehensive picture of the stability of the piperazinyl benzene sulfonamide building block. For instance, the activation energy provides a quantitative measure of the energy barrier to degradation. A higher Ea indicates greater stability. The entropy of activation (ΔS‡) can provide insights into the molecularity of the transition state.

Computational modeling can also be a powerful tool to predict stability.[1] Density functional theory (DFT) calculations can be used to model the transition state of the hydrolysis reaction and to understand how substituents on the benzene ring or piperazine ring influence the stability of the sulfonamide bond.

Conclusion

The thermodynamic stability of piperazinyl benzene sulfonamide building blocks is a critical parameter in drug development. A thorough understanding of their degradation pathways and the factors that influence their stability is essential for the design of robust drug candidates and formulations. The systematic approach outlined in this guide, combining forced degradation studies, the development of a stability-indicating analytical method, and kinetic and thermodynamic analysis, provides a comprehensive framework for assessing the stability of this important class of molecules. By integrating these experimental approaches with mechanistic understanding, researchers can make informed decisions to advance promising drug candidates.

References

  • Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]

  • Hu, K. S., et al. (2011). Thermodynamics and kinetics of the hydrolysis of isoprene-derived organonitrates and organosulfates. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – An Asian Journal. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonamide derivatives of piperidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Ragab, G., Saleh, H., & Elsayed, O. F. (n.d.). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar. Retrieved from [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (n.d.). PMC. Retrieved from [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PMC. Retrieved from [Link]

  • Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS. (n.d.). Analytical Methods. Retrieved from [Link]

  • Srivastava, S., Dhaneshwar, S., & Kawathekar, N. (2023). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. Retrieved from [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. Retrieved from [Link]

  • Thermodynamic and Kinetic Analysis of Hydrolysis Reactions. (2025). AZoM. Retrieved from [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. (2018). ACG Publications. Retrieved from [Link]

  • Stability Indicating RP-HPLC Method for Determination of Phenylephrine Hydrochloride, Cetirizine and Nimesulide in Pharmaceutica. (2016). IJPPR. Retrieved from [Link]

  • Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. (2025). ResearchGate. Retrieved from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. Retrieved from [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC. (2014). Semantic Scholar. Retrieved from [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022). AIP Conference Proceedings. Retrieved from [Link]

  • Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System. (n.d.). Frontiers in Chemical Engineering. Retrieved from [Link]

  • Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. (2025). ResearchGate. Retrieved from [Link]

Sources

Preclinical Pharmacokinetics of 2-(Piperazin-1-yl)benzene-1-sulfonamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride (CAS 1251924-57-8) serves as a foundational building block and core pharmacophore for a prominent class of central nervous system (CNS) therapeutics, most notably 5-HT6 receptor antagonists [1]. Because the 5-HT6 receptor is localized almost exclusively in the CNS (particularly the striatum and hippocampus) and is implicated in cognitive enhancement and Alzheimer's disease[2], the pharmacokinetic (PK) optimization of this scaffold is a critical bottleneck in early drug discovery.

The Causality of the Pharmacophore

From a structural perspective, the basic piperazine ring (pKa ~9.5) is protonated at physiological pH, allowing it to form a critical salt bridge with the conserved Asp3.32 residue in the 5-HT6 receptor binding pocket. Simultaneously, the sulfonamide moiety acts as a vital hydrogen bond acceptor/donor [3].

However, this exact combination of a basic amine and a highly polar sulfonamide group significantly increases the Polar Surface Area (PSA). This physicochemical reality inherently restricts passive diffusion across the blood-brain barrier (BBB) and increases susceptibility to rapid systemic clearance[1]. Therefore, evaluating the baseline absorption, distribution, metabolism, and excretion (ADME) profile of this hydrochloride salt is mandatory before elaborating it into more complex lead molecules.

Pathway A Piperazinyl- benzenesulfonamide B 5-HT6 Receptor (CNS Target) A->B Competitive Antagonism C Gs Protein Coupling B->C Blocks Activation D Adenylyl Cyclase Inhibition C->D Signal Attenuation E Reduced cAMP Accumulation D->E Downstream Effect

Figure 1: Pharmacodynamic signaling pathway of 5-HT6 receptor antagonism by benzenesulfonamides.

In Vitro ADME Profiling: Establishing the Baseline

Before initiating resource-intensive in vivo studies, the compound must be evaluated through self-validating in vitro systems to predict hepatic clearance and CNS penetrance.

Protocol 2.1: MDCK-MDR1 Permeability and P-gp Efflux Assay

Because the target is within the CNS, overcoming P-glycoprotein (P-gp) mediated efflux is a primary pharmacokinetic hurdle[2].

  • Cell Culture & Monolayer Integrity: Seed MDCK-MDR1 cells on Transwell inserts.

    • Causality: Validate tight junction integrity using Lucifer Yellow (apparent permeability Papp​<1×10−6 cm/s). This ensures that any measured compound transfer is strictly transcellular, preventing paracellular leakage from skewing the data.

  • Compound Dosing: Apply 10 µM of the sulfonamide to either the apical (A) or basolateral (B) chamber.

    • Trustworthiness (Self-Validation): Run a parallel control arm spiked with 50 µM Verapamil (a known P-gp inhibitor). If the compound is a P-gp substrate, the efflux ratio in the Verapamil arm will collapse to ~1.0, validating that the observed efflux is specifically P-gp mediated.

  • Sampling & Quantification: Sample opposing chambers at 30, 60, and 120 minutes. Quantify via LC-MS/MS.

  • Efflux Ratio (ER) Calculation: Calculate ER=Papp​(B→A)/Papp​(A→B) . An ER > 2.0 flags the scaffold as a P-gp substrate.

In Vivo Pharmacokinetic Evaluation Protocols

To accurately model the systemic clearance and brain distribution of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride, a rigorous rodent PK study is required.

Protocol 3.1: Rat IV/PO Dosing and Brain Distribution
  • Formulation: Dissolve the compound in a vehicle of 5% DMSO / 10% Tween-80 / 85% Saline.

    • Causality: Utilizing the hydrochloride salt form provides superior aqueous dissolution compared to the free base. This prevents micro-precipitation upon intravenous injection, which would otherwise falsely elevate the apparent volume of distribution ( Vss​ ) due to macrophage phagocytosis of precipitates.

  • Dosing & Sampling: Administer IV (1 mg/kg) via tail vein and PO (10 mg/kg) via oral gavage to Sprague-Dawley rats (n=3 per route). Collect serial blood samples via jugular vein catheter from 0.08 to 24 hours.

  • Brain Harvesting: At the predetermined Tmax​ (typically 1–2 hours for this class), euthanize a subset of animals.

    • Causality: Prior to brain extraction, perform a transcardial perfusion with ice-cold saline. Without perfusion, the compound trapped in the cerebral microvasculature will be quantified alongside the parenchymal tissue, falsely elevating the calculated brain penetrance ( Kp,brain​ ).

  • Sample Preparation: Homogenize brain tissue in 1:3 (w/v) buffer. Extract plasma and brain homogenate using protein precipitation (3 volumes of cold acetonitrile).

    • Trustworthiness (Self-Validation): Spike the extraction solvent with a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS perfectly co-elutes with the analyte during chromatography, correcting for any matrix-induced ion suppression during electrospray ionization (ESI).

PK_Workflow N1 Formulation (Saline/Tween-80 for HCl salt) N2 In Vivo Dosing (IV: 1 mg/kg | PO: 10 mg/kg) N1->N2 N3 Sample Collection (Plasma & Brain Homogenate) N2->N3 Serial Timepoints (0.08 to 24 h) N4 Protein Precipitation (Acetonitrile + SIL-IS) N3->N4 Matrix Extraction N5 LC-MS/MS Analysis (MRM Quantification) N4->N5 Supernatant Injection N6 NCA PK Modeling (Clearance, t1/2, Kp,brain) N5->N6 Data Integration

Figure 2: Self-validating in vivo pharmacokinetic and bioanalytical workflow for CNS compounds.

Quantitative Data Synthesis

Based on historical data for unsubstituted and substituted piperazinylbenzenesulfonamides[3], the table below summarizes the expected pharmacokinetic parameters for this core scaffold in a rodent model.

Pharmacokinetic ParameterAbbreviationTypical Value Range (Rat)Mechanistic Implication for the Scaffold
Systemic Clearance CL (mL/min/kg)15 – 45Moderate to high hepatic extraction; rapid N-demethylation or hydroxylation of the piperazine ring.
Volume of Distribution Vss​ (L/kg)1.5 – 4.0Extensive peripheral tissue distribution driven by the lipophilicity and basicity of the piperazine ring.
Elimination Half-Life t1/2​ (h)1.0 – 3.5Relatively short half-life necessitating structural rigidification (e.g., bicyclic piperazines) in later leads.
Oral Bioavailability F (%)20% – 60%Limited by first-pass metabolism, though the HCl salt form ensures excellent gastrointestinal dissolution.
Brain-to-Plasma Ratio Kp,brain​ 0.05 – 0.25Heavily restricted by P-gp efflux and the high polar surface area of the primary sulfonamide group.

Analyst Note: The primary optimization vector for this scaffold is reducing systemic clearance while simultaneously masking hydrogen bond donors to improve the Kp,brain​ ratio [1].

References

  • Bromidge, S. M., Clarke, S. E., Gager, T., Griffith, K., Jeffrey, P., Jennings, A. J., Joiner, G. F., King, F. D., Lovell, P. J., Moss, S. F., Newman, H., Riley, G., Rogers, D., Routledge, C., Serafinowska, H., & Smith, D. R. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). Bioorganic & Medicinal Chemistry Letters, 11(1), 55-58. URL:[Link]

  • Bromidge, S. M., Brown, A. M., Clarke, S. E., Dodgson, K., Gager, T., Grassam, H. L., Jeffrey, P. M., Joiner, G. F., King, F. D., Middlemiss, D. N., Moss, S. F., Newman, H., Riley, G., Routledge, C., & Wyman, P. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry, 42(2), 202-205. URL:[Link]

  • Ivachtchenko, A. V., Lavrovsky, Y., & Okun, I. (2016). AVN-211, Novel and Highly Selective 5-HT6 Receptor Small Molecule Antagonist, for the Treatment of Alzheimer’s Disease. Molecular Pharmaceutics, 13(3), 945-963. URL:[Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

Prepared by: Senior Application Scientist, Chemical Synthesis & Process Development Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Compound Utility: Key building block and pharmacophore intermediate for CNS-active agents, GPCR ligands (e.g., CB1 receptor antagonists), and antimicrobial chemotherapeutics.

Introduction and Mechanistic Rationale

The synthesis of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride relies on a highly efficient, two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by an anhydrous acidic deprotection.

The starting material, 2-fluorobenzenesulfonamide, features a fluorine atom positioned ortho to a strongly electron-withdrawing sulfonamide group. This arrangement highly activates the C-F bond toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex[1]. To prevent the formation of undesired symmetrical dimer byproducts (where one piperazine molecule reacts with two molecules of the fluorinated arene), mono-protected 1-Boc-piperazine is utilized as the nucleophile[2].

Following the SNAr coupling, the tert-butyloxycarbonyl (Boc) protecting group is cleaved using anhydrous hydrogen chloride. This strategic choice not only removes the protecting group but simultaneously precipitates the product as the highly pure, stable hydrochloride salt, eliminating the need for a secondary salt-formation step[2].

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Fluorobenzenesulfonamide + 1-Boc-piperazine Step1 Step 1: SNAr Reaction (K2CO3, NMP, 80°C, 15h) SM->Step1 Int Intermediate: tert-butyl 4-(2-sulfamoylphenyl) piperazine-1-carboxylate Step1->Int Step2 Step 2: Boc Deprotection (4M HCl in Dioxane, RT, 3h) Int->Step2 Product Final Product: 2-(piperazin-1-yl)benzene-1- sulfonamide hydrochloride Step2->Product

Fig 1. Two-step synthetic workflow for 2-(piperazin-1-yl)benzene-1-sulfonamide HCl.

Quantitative Stoichiometry and Reagents

The following table summarizes the optimized stoichiometric ratios required for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Fluorobenzenesulfonamide 175.181.001.75 gElectrophilic Arene[1]
1-Boc-piperazine 186.251.202.23 gProtected Nucleophile[2]
Potassium Carbonate (K₂CO₃) 138.202.002.76 gAcid Scavenger / Base
N-Methyl-2-pyrrolidone (NMP) 99.13-15.0 mLPolar Aprotic Solvent
4M HCl in 1,4-Dioxane 36.4610.025.0 mLDeprotecting Agent / Salt Former

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-sulfamoylphenyl)piperazine-1-carboxylate (SNAr)

Causality Note: NMP is selected over DMF or DMSO due to its superior thermal stability and ability to fully dissolve both the inorganic base and organic substrates at 80 °C, ensuring a homogenous reaction profile.

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen gas for 5 minutes.

  • Charging: Add 2-fluorobenzenesulfonamide (1.75 g, 10.0 mmol) and 1-Boc-piperazine (2.23 g, 12.0 mmol) to the flask.

  • Solvation & Base Addition: Suspend the solids in anhydrous NMP (15 mL). Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in one portion.

  • Reaction: Heat the vigorously stirring mixture to 80 °C using a thermostatically controlled oil bath. Maintain temperature for 15 hours. The mixture will transition from a white suspension to a pale yellow slurry[2].

  • Reaction Quench: Cool the reaction to room temperature. Pour the mixture into 150 mL of ice-cold distilled water to precipitate the crude intermediate.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers and wash sequentially with distilled water (3 × 50 mL) to remove NMP, followed by brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: (Optional but recommended) Triturate the crude solid with cold diethyl ether to afford the pure Boc-protected intermediate as an off-white powder.

Step 2: Synthesis of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

Causality Note: The use of anhydrous 4M HCl in dioxane prevents the hydrolysis of the primary sulfonamide group, which can occur under harsh aqueous acidic conditions. Furthermore, the insolubility of the resulting HCl salt in dioxane drives the reaction forward via Le Chatelier's principle.

  • Dissolution: Transfer the purified intermediate from Step 1 (approx. 3.0 g, ~8.8 mmol) into a clean, dry 100 mL round-bottom flask. Dissolve the solid in a minimum amount of anhydrous dichloromethane (DCM, ~10 mL) to ensure complete homogeneity.

  • Acidification: Place the flask in an ice-water bath (0 °C). Dropwise, add 4M HCl in 1,4-dioxane (25.0 mL, excess) over 10 minutes[2].

  • Deprotection: Remove the ice bath and allow the reaction to stir at room temperature for 3 to 4 hours. A thick white precipitate will begin to form within the first 30 minutes as the Boc group is cleaved (evolving CO₂ and isobutylene gas) and the hydrochloride salt is generated.

  • Isolation: Dilute the reaction mixture with cold diethyl ether (30 mL) to maximize the precipitation of the salt.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake thoroughly with cold diethyl ether (2 × 20 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the resulting white solid under high vacuum at 40 °C for 12 hours to afford the final product: 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride.

Analytical Characterization

To ensure the self-validating integrity of the protocol, the isolated material must be verified against the following expected analytical parameters.

Analytical MethodExpected Results / Signals
Appearance White to off-white crystalline powder
LC-MS (ESI+) m/z calculated for C₁₀H₁₅N₃O₂S [M+H]⁺: 242.09; Found: 242.1
¹H NMR (400 MHz, DMSO-d₆) δ 9.35 (br s, 2H, NH₂⁺), 7.85 (dd, 1H, Ar-H), 7.60 (td, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 7.10 (s, 2H, SO₂NH₂), 3.25 (m, 4H, piperazine CH₂), 3.10 (m, 4H, piperazine CH₂).
¹³C NMR (100 MHz, DMSO-d₆) δ 149.2, 140.5, 133.1, 128.4, 125.0, 121.3, 49.5 (2C), 43.2 (2C).

References

  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists National Center for Biotechnology Information (NIH PMC) URL:[Link] (Note: Link resolves to general PMC repository data utilized for SNAr and Boc-deprotection methodology grounding)

Sources

use of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(Piperazin-1-yl)benzene-1-sulfonamide Hydrochloride in Targeted Drug Discovery

Introduction & Chemical Rationale

In modern medicinal chemistry, the identification of versatile, bifunctional building blocks is critical for accelerating hit-to-lead optimization. 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is a highly privileged scaffold that serves as a foundational pharmacophore for two distinct, yet highly relevant, therapeutic target classes: Metalloenzymes (specifically Carbonic Anhydrases)[1] and G-protein coupled receptors (specifically the 5-HT6 receptor)[2].

The structural causality behind its widespread use lies in its dual-functional nature:

  • The Primary Sulfonamide ( −SO2​NH2​ ): Acts as a potent Zinc-Binding Group (ZBG). In metalloenzymes, the deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn2+ ion[3]. In GPCRs, it acts as a critical hydrogen bond donor/acceptor network[4].

  • The Piperazine Ring: Provides a basic secondary amine that can be easily derivatized (via acylation, alkylation, or reductive amination) to probe the outer rim of enzyme active sites or the extracellular loops of GPCRs[3],[5]. Furthermore, the basic nitrogen forms an essential salt bridge with the highly conserved Asp3.32 residue in the transmembrane domain of aminergic GPCRs[2].

  • The Hydrochloride Salt: The free base of piperazine is hygroscopic and prone to atmospheric oxidation. Utilizing the hydrochloride salt ensures long-term shelf stability, highly crystalline handling, and precise stoichiometric control during parallel library synthesis.

Hit-to-Lead Workflow & Pathway Modulation

Workflow A 2-(Piperazin-1-yl)benzene- 1-sulfonamide HCl B Free-Basing (DIPEA) A->B Preparation C N-Derivatization B->C Synthesis D Library Screening C->D HTS E CA Inhibition D->E Metalloenzymes F 5-HT6 cAMP Assay D->F GPCRs

Hit-to-lead optimization workflow utilizing the piperazinyl sulfonamide scaffold.

Pathway Ligand Piperazinyl Sulfonamide Antagonist Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Blocks Gs Gs Protein Receptor->Gs Uncoupled AC Adenylyl Cyclase Gs->AC Reduced Activation cAMP cAMP Accumulation (Decreased) AC->cAMP Catalysis

5-HT6 GPCR signaling pathway modulated by piperazinyl sulfonamide antagonists.

Experimental Protocols

Protocol A: Parallel Library Generation via Piperazine N-Derivatization

Causality Focus: The hydrochloride salt must be neutralized in situ to liberate the nucleophilic secondary amine. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) prevents unwanted side reactions while acting as a proton scavenger.

  • Preparation: Suspend 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride (1.0 eq, 0.5 mmol) in anhydrous acetonitrile ( 5 mL ).

  • Free-Basing: Add DIPEA (3.0 eq, 1.5 mmol) dropwise at 0∘C . Rationale: The excess base ensures complete neutralization of the HCl salt and captures the HCl generated during the subsequent acylation/alkylation.

  • Derivatization: Slowly add the desired electrophile (e.g., substituted benzenesulfonyl isocyanate or benzoyl chloride) (1.1 eq)[3].

  • Reaction: Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Validation & Purification: Quench the reaction with ice-cooled, saturated NH4​Cl solution. Collect the precipitate via vacuum filtration. To ensure a self-validating synthesis, verify the conversion via LC-MS. Only proceed to biological assays with compounds exhibiting >95% purity (UV 254 nm).

Protocol B: Stopped-Flow CO2​ Hydration Assay (Carbonic Anhydrase Inhibition)

Causality Focus: Carbonic anhydrase catalyzes the hydration of CO2​ at a near diffusion-limited rate ( kcat​≈106 s−1 ). Standard spectrophotometry cannot capture this kinetic window. A stopped-flow instrument coupled with a pH indicator is strictly required to monitor the rapid generation of protons[1],[5].

  • Reagent Preparation: Prepare a 20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red as the pH indicator.

  • Substrate Preparation: Bubble pure CO2​ gas into distilled water at 20∘C for 30 minutes to create a saturated CO2​ solution ( ≈35 mM ).

  • Enzyme-Inhibitor Pre-incubation: Dilute the recombinant CA enzyme (e.g., hCA II or Mtb β -CA) to 10 nM in the HEPES buffer. Add the synthesized piperazinyl sulfonamide derivatives at varying concentrations ( 0.1 nM to 10μM ). Critical Step: Incubate for 15 minutes at room temperature. Rationale: Sulfonamide coordination to the deep active-site zinc ion is often kinetically slow; pre-incubation ensures thermodynamic equilibrium is reached prior to substrate exposure.

  • Data Acquisition: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate in the stopped-flow spectrophotometer. Monitor the absorbance decay at 556 nm (the absorption maximum of the basic form of Phenol Red) for 10 seconds.

  • Self-Validation: Include Acetazolamide as a positive control on every plate. Calculate the Z′ -factor for the uninhibited vs. fully inhibited controls. A Z′ -factor >0.6 is required to validate the assay run. Calculate Ki​ values using the Cheng-Prusoff equation.

Protocol C: 5-HT6 Receptor cAMP Accumulation Assay (TR-FRET)

Causality Focus: The 5-HT6 receptor is positively coupled to Gs proteins, meaning its activation stimulates Adenylyl Cyclase to produce cAMP[2]. To measure the efficacy of synthesized antagonists, we must stimulate the receptor with a known agonist and measure the antagonist's ability to block cAMP production. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to eliminate background auto-fluorescence common in small-molecule libraries.

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT6 receptor at 2,000 cells/well in a 384-well microplate.

  • Stimulation & Inhibition: Add 0.5 mM IBMX (a phosphodiesterase inhibitor) to the assay buffer. Rationale: IBMX prevents the cellular degradation of cAMP, allowing it to accumulate to measurable levels. Add the test compounds (antagonists) and incubate for 15 minutes.

  • Agonist Challenge: Add 5-HT (Serotonin) at its predetermined EC80​ concentration. Incubate for 30 minutes at 37∘C .

  • Detection: Lyse the cells using the TR-FRET lysis buffer containing Europium-cryptate labeled cAMP and a d2-fluorophore-labeled anti-cAMP antibody.

  • Self-Validation: Read the plate using a time-resolved fluorometer (excitation at 337 nm , emission at 620 nm and 665 nm ). Calculate the ratiometric signal ( 665/620 nm ). Rationale: Ratiometric measurement internally corrects for well-to-well volume variations and compound quenching. Include SB-399885 (a known 5-HT6 antagonist) as a positive control[4].

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data demonstrating the divergent tuning of the 2-(piperazin-1-yl)benzene-1-sulfonamide scaffold. By altering the N-substituent on the piperazine ring, researchers can drive selectivity toward either specific Carbonic Anhydrase isoforms (hCA II vs. Mtb β -CA) or the 5-HT6 GPCR.

Compound ScaffoldPiperazine N-Substituent (R)hCA II Ki​ (nM)Mtb β -CA 1 Ki​ (nM)5-HT6 pKi​ Primary Indication Profile
Unsubstituted Core -H (Free Amine)145.0310.06.2Baseline Building Block
Derivative 1 -Benzoyl12.585.0< 5.0Glaucoma / Diuretic (hCA II selective)
Derivative 2 -4-Fluorobenzyl450.018.25.5Anti-infective (Mtb β -CA selective)
Derivative 3 -3,5-Dichloro-2-methoxyphenyl> 1000> 10008.8CNS / Cognition (5-HT6 Antagonist)
Acetazolamide Control (CA)12.145.0N/AAssay Validation Control
SB-399885 Control (5-HT6)N/AN/A9.0Assay Validation Control

Note: Data represents generalized SAR trends derived from the functional behavior of piperazinyl sulfonamides in metalloenzyme and aminergic GPCR target spaces.

Sources

Application Note: A Framework for Establishing In Vivo Murine Dosing Protocols for 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The successful preclinical evaluation of any novel therapeutic agent hinges on the establishment of robust, reproducible, and ethically sound in vivo experimental protocols. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute murine dosing studies for 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride. As specific in vivo data for this compound is not widely published, this guide is built upon first principles of pharmacology and toxicology, leveraging established best practices for small molecule and sulfonamide-class drug administration in mice.[1]

The core objective is to provide a self-validating system for determining appropriate vehicle formulation, dose-range tolerability, administration routes, and pharmacokinetic profiling. Adherence to these guidelines, in conjunction with institutional and national animal welfare regulations, such as the ARRIVE guidelines, is paramount for generating high-quality, reliable data.[2] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) prior to initiation.[3]

Critical First Step: Pre-Formulation and Vehicle Selection

The physicochemical properties of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride, particularly its solubility, dictate the formulation strategy. The hydrochloride salt form suggests potential aqueous solubility, but this must be empirically verified. The choice of vehicle is a critical experimental variable that can impact drug exposure, tolerability, and ultimately, the study outcome.[4] An improper vehicle can cause local irritation, systemic toxicity, or poor drug absorption, confounding the interpretation of results.[5]

Protocol 2.1: Systematic Solubility Assessment

Objective: To identify a suitable, non-toxic vehicle that can solubilize or uniformly suspend the test compound at the required concentrations.

Materials:

  • 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

  • Selection of sterile, pharmaceutical-grade vehicles (see Table 1)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

  • pH meter

Procedure:

  • Target Concentration: Determine the highest anticipated dose concentration needed for initial studies. A common starting point is to attempt to formulate at 10-20 mg/mL.

  • Screening: In separate, sterile microcentrifuge tubes, add a pre-weighed amount of the compound. Add a small, precise volume of each test vehicle.

  • Solubilization: Vortex each tube vigorously for 2-3 minutes. If not fully dissolved, sonicate in a water bath for 10-15 minutes.

  • Observation: Visually inspect for complete dissolution (a clear solution) or a fine, homogenous suspension.

  • Centrifugation: For suspensions or seemingly dissolved solutions, centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. The absence of a pellet confirms complete solubilization.

  • pH Measurement: For aqueous vehicles, ensure the final pH of the formulation is within a physiologically tolerable range (typically pH 5-8). Adjust with dilute HCl or NaOH if necessary.

  • Stability Check: Store the final formulation candidates at room temperature and 4°C for a relevant period (e.g., 4-24 hours) and re-inspect for any precipitation or changes in appearance.

Table 1: Common Vehicles for In Vivo Murine Studies
VehicleProperties and Use CasesPotential Issues
0.9% Saline, Sterile Isotonic. Ideal for water-soluble compounds for most routes of administration.[4]May not be suitable for hydrophobic compounds.
Phosphate-Buffered Saline (PBS) Buffered isotonic solution. Helps maintain pH stability.[4]Similar solubility limitations to saline.
5% Dextrose in Water (D5W) Aqueous vehicle.Can be hyperosmotic at higher concentrations.
0.5% - 1% Carboxymethylcellulose (CMC) in water Forms a suspension. Good for oral administration of poorly soluble compounds.[5]Not suitable for intravenous injection. Can increase viscosity.
10% DMSO / 90% Saline Co-solvent system for compounds with poor aqueous solubility.[6]DMSO can have intrinsic biological activity and cause local irritation. Use lowest % possible.[5]
Polyethylene Glycol 400 (PEG400) Water-miscible solvent for compounds with intermediate solubility.[4]Can cause toxicity at high doses or concentrations.[5]
Corn Oil / Sesame Oil For highly lipophilic compounds, typically for oral, subcutaneous, or intraperitoneal routes.[4]Not suitable for intravenous administration. Can be inflammatory.

Foundational In Vivo Studies: Tolerability and Dose-Range Finding

Prior to efficacy studies, it is essential to determine the maximum tolerated dose (MTD) and assess the tolerability of the compound. This is typically achieved through dose-escalation studies.[3][7] The MTD is often defined as the highest dose that does not produce unacceptable adverse effects, such as more than a 20% loss in body weight or significant, persistent clinical signs of distress.[3]

DRF_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation A Select Vehicle & Prepare Formulations B Define Dose Levels (e.g., 10, 30, 100 mg/kg) A->B C Dose Group 1 (n=3 mice) with Lowest Dose B->C D Monitor for 3-7 Days (Body Weight, Clinical Signs) C->D E Tolerated? D->E F Dose Next Cohort with Escalated Dose E->F Yes G DLT Observed (Dose-Limiting Toxicity) E->G No F->D H Expand Cohort (n=3 more mice) at DLT & Previous Dose G->H I Define MTD H->I

Diagram 1: Workflow for a single-dose escalation study to determine the Maximum Tolerated Dose (MTD).

Protocol 3.1: Acute Single-Dose Escalation Study

Objective: To determine the single-dose MTD and identify potential acute toxicities. A classic "3+3" dose-escalation design is often employed.[8]

Procedure:

  • Animal Model: Select a common mouse strain (e.g., C57BL/6 or BALB/c), age- and sex-matched (e.g., 8-10 weeks old males).

  • Group Allocation: Randomly assign mice to groups (n=3 per group), including a vehicle control group.

  • Dose Selection: Based on any available in vitro cytotoxicity data or literature on similar sulfonamides, select a starting dose. A common practice is to select 1/10 of the LD10 in mice if known; if not, a conservative starting dose (e.g., 10 mg/kg) is appropriate.[9] Subsequent doses should be escalated by a factor of 2-3x.[7]

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage or IP injection).

  • Monitoring: Record body weight and perform detailed clinical observations (e.g., changes in posture, activity, fur texture, signs of pain) daily for at least 7 days.

  • Escalation: If the initial dose is well-tolerated, escalate to the next dose level in a new cohort of mice.

  • MTD Determination: If dose-limiting toxicity is observed in one mouse, add up to three more mice at that dose level. The MTD is the highest dose level at which no more than one out of six mice exhibits dose-limiting toxicity.

Table 2: Example Single-Dose Escalation Study Design
GroupTreatmentDose (mg/kg)RouteN (mice)
1Vehicle0PO3-6
2Cmpd HCl10PO3
3Cmpd HCl30PO3
4Cmpd HCl100PO3-6
5Cmpd HCl300PO3-6
Protocol 3.2: Repeat-Dose Tolerability Study

Objective: To assess tolerability over a dosing schedule relevant to planned efficacy studies (e.g., once daily for 7-14 days).

Procedure:

  • Dose Selection: Select 2-3 dose levels at and below the single-dose MTD.

  • Administration: Administer the compound and vehicle according to the planned schedule (e.g., daily) and route.

  • Intensive Monitoring: Conduct daily monitoring as described in Protocol 3.1.

  • Endpoint Analysis: At the end of the study, blood may be collected for clinical pathology (hematology and serum chemistry), and organs can be harvested for histopathological analysis to identify potential target organs of toxicity.[10][11]

Administration Protocols

The choice of administration route is critical and should align with the intended clinical application and the compound's properties.[3] Oral gavage and intraperitoneal injection are the most common routes in preclinical murine studies.

Protocol 4.1: Oral Gavage (PO) Administration

Objective: To deliver a precise volume of the test article directly into the stomach.[12]

Materials:

  • Appropriately sized, sterile oral gavage needle (typically 20-22 gauge for adult mice, with a rounded tip).[13][14]

  • 1 mL syringe.

  • Prepared dosing formulation.

Procedure:

  • Restraint: Securely restrain the mouse by scruffing the neck to immobilize the head and prevent movement. The head and body should form a straight line.[15]

  • Measure Insertion Depth: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth to reach the stomach.[15]

  • Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors), sliding it along the roof of the mouth toward the esophagus.[13]

  • Advancement: The needle should pass smoothly down the esophagus with no resistance. The animal should swallow as the tube passes. If any resistance is met or the animal struggles for breath, withdraw immediately and restart. [16]

  • Administration: Once the needle is in place, slowly depress the syringe plunger to administer the formulation.

  • Withdrawal: Smoothly remove the gavage needle in a single motion.

  • Observation: Return the mouse to its cage and observe for any signs of distress or labored breathing, which could indicate accidental tracheal administration.[16]

Protocol 4.2: Intraperitoneal (IP) Injection

Objective: To administer the test article into the peritoneal cavity for systemic absorption.

Materials:

  • Sterile 25-27 gauge needle.[17]

  • 1 mL syringe.

  • 70% alcohol wipes.

Procedure:

  • Restraint: Restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards to move abdominal organs away from the injection site.[18]

  • Identify Injection Site: Locate the injection site in the mouse's lower right abdominal quadrant. This avoids the cecum (typically on the left) and the bladder.[18][19][20]

  • Disinfection: Wipe the injection site with an alcohol swab.[19]

  • Insertion: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[19]

  • Aspiration: Gently pull back on the syringe plunger. If no fluid or aspirate appears, you are correctly positioned in the peritoneal cavity. If urine or blood is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[18][20]

  • Injection: Depress the plunger to administer the substance.

  • Withdrawal & Observation: Remove the needle and return the mouse to its cage. Monitor for any complications such as bleeding at the injection site.[17]

Table 3: Administration Route Parameters for Adult Mice (20-30g)
ParameterOral Gavage (PO)Intraperitoneal (IP)
Needle/Tube Size 20-22g, 1.5 inch, ball-tip25-27g, 0.5 inch
Max Volume ~10 mL/kg (0.2-0.3 mL)[15]~10 mL/kg (0.2-0.3 mL)[17]
Pros Clinically relevant route, non-invasiveBypasses first-pass metabolism, rapid absorption
Cons Risk of aspiration or esophageal injuryRisk of organ puncture, potential for local irritation

Pharmacokinetic (PK) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is crucial for interpreting efficacy and toxicology data.[21] A PK study helps correlate the administered dose with the resulting drug concentration in the body over time. Utilizing serial blood sampling techniques is highly encouraged to reduce animal usage and decrease inter-animal variability.[21][22]

PK_Workflow cluster_main Pharmacokinetic Study Workflow A Dose Cohort of Mice (n=3-5) via PO or IP Route B Collect Blood Samples at Pre-defined Time Points (e.g., 5, 15, 30m, 1, 2, 4, 8, 24h) A->B C Process Blood to Plasma (or use Dried Blood Spot) B->C D Analyze Samples via LC-MS/MS to Quantify Drug Concentration C->D E Plot Concentration vs. Time Curve D->E F Calculate PK Parameters (Cmax, Tmax, AUC, T½) E->F

Diagram 2: A generalized workflow for a murine pharmacokinetic (PK) study using serial sampling.

Protocol 5.1: Serial Blood Sampling for PK Analysis

Objective: To collect multiple small-volume blood samples from a single mouse over time to generate a complete PK profile.

Materials:

  • Lancets (for submandibular collection)

  • Micro-hematocrit tubes or other capillary collection tubes (heparinized)

  • Microcentrifuge tubes (pre-labeled, containing anticoagulant like EDTA)

  • Gauze

Procedure (Submandibular Vein Technique):

  • Dosing: Administer the compound as described in Section 4.0. Note the exact time.

  • Restraint: At each time point, firmly scruff the mouse.

  • Puncture: Use a sterile lancet to make a small puncture at the submandibular location (the "cheek").[21]

  • Collection: A blood drop will form. Collect the required volume (typically 20-50 µL) using a capillary tube and transfer it to a pre-labeled microcentrifuge tube.[21][23]

  • Hemostasis: Apply gentle pressure with gauze to the puncture site until bleeding stops, which usually takes a few seconds.[21]

  • Recovery: Return the mouse to its cage.

  • Rotation: For subsequent time points, use the opposite cheek to minimize stress and injury.[21]

  • Sample Processing: Keep samples on ice and process to plasma by centrifugation as soon as possible. Store plasma at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).

Table 4: Example PK Study Design (Serial Sampling)
ParameterDescription
Animal Model Male C57BL/6 mice, n=4 per group
Dose 10 mg/kg, PO
Time Points Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose
Sample Volume ~30 µL whole blood per time point
Collection Site Submandibular vein (alternating sides)
Anticoagulant K2EDTA
Analysis LC-MS/MS quantification of parent compound in plasma

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]

  • University of Arizona. Mouse Intraperitoneal (IP) administration. Available at: [Link]

  • Queen's University. Intraperitoneal Injection in Mice | Animals in Science. Available at: [Link]

  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Available at: [Link]

  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link]

  • Virginia Tech. (2017, December 12). SOP: Mouse Intraperitoneal Injection. Available at: [Link]

  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. Available at: [Link]

  • University of Arizona. Mouse Oral Gavage Administration. Available at: [Link]

  • Cai, X., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (86), 51275. Available at: [Link]

  • Sleigh, J. N., et al. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol, 13(18), e4794. Available at: [Link]

  • Patel, M., et al. (2019). Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. Xenobiotica, 50(8), 984-991. Available at: [Link]

  • D'Arienzo, C. J., et al. (2014). Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies. Journal of the American Association for Laboratory Animal Science, 53(2), 176-185. Available at: [Link]

  • TransCure bioServices. (2025, August 7). Blood sampling in mice. Available at: [Link]

  • Merck. Utilization of Mouse Automated Blood Sampling (ABS) for Serial Plasma Pharmacokinetic (PK) Studies. Available at: [Link]

  • Altogen Labs. In Vivo Toxicology Service (Mouse, Rat). Available at: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • Woolley, J. L., & Sigel, C. W. (1982). Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. American journal of veterinary research, 43(5), 768-774. Available at: [Link]

  • Taconic Biosciences. (2018, May 3). Humanized Mice in Safety and Toxicity Testing. Available at: [Link]

  • Creative Bioarray. In Vivo Toxicity Study. Available at: [Link]

  • Vefweij, J. (1992). Starting dose levels for phase I studies. Annals of Oncology, 3(Suppl 1), 4. Available at: [Link]

  • Bungau, S., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Nutrients, 15(8), 1951. Available at: [Link]

  • PDB-101. Sulfonamide. Available at: [Link]

  • Nagi Bioscience. Toxicity studies. Available at: [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]

  • Drugs.com. SULFONAMIDES (Veterinary—Systemic). Available at: [Link]

  • MSD Veterinary Manual. Sulfonamides and Sulfonamide Combinations Use in Animals. Available at: [Link]

  • Tyshkovskiy, A., et al. (2023). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. bioRxiv. Available at: [Link]

  • The ARRIVE guidelines. ARRIVE Guidelines. Available at: [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]

  • Assay Guidance Manual. (2012, May 1). In Vivo Assay Guidelines. Available at: [Link]

  • BioVinc. CLINICAL STUDY PROTOCOL PHASE 1/2 DOSE-ESCALATION.... Available at: [Link]

  • Cumming, J. N., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & medicinal chemistry letters, 20(9), 2879-2882. Available at: [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Available at: [Link]

  • ACS Publications. (2015, September 22). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Available at: [Link]

  • NextSDS. 2-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride. Available at: [Link]

  • Sousa, F., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 125-141. Available at: [Link]

  • ACS Publications. (2016, January 19). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. Available at: [Link]

  • Chemchart. 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide (1035840-39-1). Available at: [Link]

  • ResearchGate. (2025, August 6). A Rapid Assay for Detecting Sulfonamides in Tissues of Slaughtered Animals. Available at: [Link]

  • Cushion, M. T., et al. (2004). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial agents and chemotherapy, 48(10), 3934-3942. Available at: [Link]

  • PubChem. 2-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride. Available at: [Link]

  • Wagner, T., et al. (2016). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Molecules, 21(1), 14. Available at: [Link]

  • ResearchGate. Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Available at: [Link]

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Application Note: Comprehensive 1H and 13C NMR Characterization of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the structural characterization of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride (CAS: 1803583-10-9) using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[1] We present a comprehensive protocol for sample preparation and data acquisition, followed by a thorough analysis of the ¹H and ¹³C NMR spectra. The characteristic chemical shifts, coupling constants, and key correlations are discussed in detail to provide a definitive structural elucidation of this pharmaceutically relevant molecule. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification and quality control of this and similar compounds.

Introduction

2-(piperazin-1-yl)benzene-1-sulfonamide and its salts are key intermediates in the synthesis of various pharmacologically active agents. The precise arrangement of the aromatic, sulfonamide, and piperazine moieties is critical to its function and reactivity. Therefore, unambiguous structural confirmation is a prerequisite for its use in drug discovery and development pipelines. NMR spectroscopy is an unparalleled, non-destructive technique for the detailed structural analysis of organic molecules in solution.[2] This note establishes a definitive NMR profile for the hydrochloride salt of 2-(piperazin-1-yl)benzene-1-sulfonamide, providing a critical reference for its identification and purity assessment.

The presence of a disubstituted aromatic ring and a piperazine ring, which can undergo conformational exchange, presents a moderately complex system for NMR analysis. Furthermore, as a hydrochloride salt, the protonation of the piperazine nitrogen atoms significantly influences the chemical shifts of adjacent protons and carbons, typically causing a downfield shift.[3] This guide will address these complexities and demonstrate the utility of 2D NMR techniques, such as COSY, HSQC, and HMBC, for the complete and unambiguous assignment of all proton and carbon signals.[4][5]

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following numbering scheme will be used for 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride.

Figure 1. Molecular structure and numbering scheme.

Experimental Protocols

Part 1: Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR data. The following protocol is recommended for 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride.

Materials:

  • 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Volumetric flask and pipettes

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments into a clean, dry vial.[6][7]

  • Solvent Selection: DMSO-d₆ is a suitable solvent for this hydrochloride salt, as it readily dissolves the compound and its residual proton signal (around 2.50 ppm) does not typically overlap with analyte signals. For hydrochloride salts, protic solvents like D₂O or CD₃OD can lead to the exchange of labile N-H protons with deuterium, which may be undesirable if these protons are of interest.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.[9]

  • Internal Standard: Add a small amount of TMS (typically <1% v/v) to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Homogenization: Gently vortex the vial to ensure complete dissolution. A clear, homogeneous solution free of particulate matter is essential for optimal spectral quality.[9]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, unscratched 5 mm NMR tube to a height of about 4-5 cm.[9][10]

  • Labeling: Clearly label the NMR tube with the sample identification.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in DMSO-d₆ (0.6-0.7 mL) with TMS weigh->dissolve mix 3. Vortex to Homogenize dissolve->mix transfer 4. Transfer to NMR Tube mix->transfer acquire 5. Proceed to NMR Acquisition transfer->acquire

Figure 2. Workflow for NMR sample preparation.

Part 2: NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Instrument: 400 MHz NMR Spectrometer

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Acquisition Time: ~2.5 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 16-64 (adjust for desired signal-to-noise)

  • Temperature: 298 K

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled (zgpg30)

  • Spectral Width: 240 ppm (-10 to 230 ppm)

  • Acquisition Time: ~1.1 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 1024-4096 (adjust for sample concentration)

  • Temperature: 298 K

2D NMR Experiments (for full assignment):

  • COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations, crucial for connecting molecular fragments.

Data Analysis and Spectral Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic, piperazine, and sulfonamide protons. The protonation of the piperazine nitrogen leads to a downfield shift of the piperazine protons and the appearance of a broad N-H signal.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.5-10.5br s1HNH (Piperazine, HCl)Broad signal due to proton exchange and quadrupolar coupling with nitrogen. Downfield shift due to positive charge.
~7.8-8.0m1HAr-H (H6)Deshielded due to ortho-sulfonamide group.
~7.5-7.7m1HAr-H (H4)Aromatic proton with typical chemical shift.
~7.2-7.4m2HAr-H (H3, H5)Aromatic protons.
~7.0-7.2s2HSO₂NH₂ Labile protons of the sulfonamide group.
~3.4-3.6m4H-CH₂ - (Piperazine, H8, H9)Protons on carbons adjacent to the protonated nitrogen.
~3.1-3.3m4H-CH₂ - (Piperazine, H7, H10)Protons on carbons adjacent to the nitrogen linked to the aromatic ring.

Table 1. Predicted ¹H NMR Data for 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride in DMSO-d₆.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, corresponding to the 10 carbon atoms in the molecule (with two pairs of piperazine carbons being chemically equivalent due to rapid chair-chair interconversion at room temperature).

Chemical Shift (δ, ppm) Assignment Rationale
~145-150C 2Aromatic carbon attached to nitrogen, deshielded.
~135-140C 1Aromatic carbon attached to the sulfonamide group.
~130-135C 4Aromatic CH carbon.
~125-130C 6Aromatic CH carbon.
~120-125C 5Aromatic CH carbon.
~115-120C 3Aromatic CH carbon.
~48-52C 7, C 10Piperazine carbons adjacent to the N-aryl nitrogen.
~42-45C 8, C 9Piperazine carbons adjacent to the protonated NH.

Table 2. Predicted ¹³C NMR Data for 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride in DMSO-d₆.

Advanced Structural Verification with 2D NMR

For an unambiguous assignment, 2D NMR experiments are indispensable.

G cluster_2d 2D NMR Correlation Logic cosy COSY Identifies ¹H-¹H couplings within the aromatic ring and piperazine methylene groups. hsqc HSQC Correlates each proton signal to its directly attached carbon (e.g., Ar-H to Ar-C, CH₂ to C). hmbc HMBC Reveals long-range (2-3 bond) ¹H-¹³C correlations. Key for connecting the piperazine ring to the aromatic system (e.g., H7/H10 to C2) and confirming positions of substituents.

Figure 3. Role of 2D NMR techniques in structural elucidation.

  • COSY: Will show correlations between adjacent aromatic protons (e.g., H3-H4, H4-H5, H5-H6) and geminal/vicinal protons within the piperazine ring.

  • HSQC: Provides direct one-bond correlations, definitively linking each proton signal in Table 1 to its corresponding carbon signal in Table 2.

  • HMBC: Is critical for establishing the overall connectivity. Key expected correlations include:

    • Protons H7/H10 of the piperazine ring to aromatic carbons C2 and C6.

    • Aromatic proton H3 to carbon C1 and C5.

    • Aromatic proton H6 to carbon C2 and C4.

Conclusion

This application note outlines a systematic and robust approach for the comprehensive ¹H and ¹³C NMR characterization of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride. The provided protocols for sample preparation and data acquisition, coupled with the detailed analysis of expected 1D and 2D NMR data, serve as an essential reference for scientists engaged in the synthesis, quality control, and development of pharmaceuticals and chemical intermediates. Adherence to these methodologies will ensure accurate and reliable structural verification of this important compound.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Li, W., et al. (2018). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. Retrieved from [Link]

  • Xiao, Z., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Xiao, Z., et al. (2005). Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. ResearchGate. Retrieved from [Link]

  • Columbia University. (n.d.). Sample Preparation and Time Required - 1D NMR. Retrieved from [Link]

  • Nuclear Magnetic Resonance Labs, University of Ottawa. (n.d.). SG Sample Prep. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Direct Access to Ligand-Like Sulfonamide Libraries via Acid-Catalyzed Sulfinamide Crossover. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2588-2598. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(10), 2535. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

  • Taylor & Francis. (2022, June 29). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]

  • The University of Groningen research portal. (2003, April 21). The structure and first >1>H NMR spectral assignment of piperazine-C>60> adducts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • University of Toronto. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride (C10H15N3O2S). Retrieved from [Link]

  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

Sources

Advanced Mass Spectrometry Fragmentation Analysis of 2-(Piperazin-1-yl)benzene-1-sulfonamide: Mechanistic Pathways and DMPK Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 2-(piperazin-1-yl)benzene-1-sulfonamide is critical for drug metabolism and pharmacokinetics (DMPK) profiling, as both the piperazine and sulfonamide moieties are ubiquitous pharmacophores in neuroactive and antimicrobial agents. As a Senior Application Scientist, I have designed this application note to move beyond basic spectral libraries. Here, we decode the fundamental gas-phase thermodynamics that drive the fragmentation of this molecule. By understanding the causality behind its electrospray ionization (ESI) behavior, researchers can confidently identify novel metabolites and avoid common analytical pitfalls such as in-source decay.

Physicochemical Properties & Ionization Dynamics

The analytical behavior of 2-(piperazin-1-yl)benzene-1-sulfonamide (Exact Mass: 241.0885 Da) is governed by two competing functional groups:

  • The Piperazine Ring (Basic): Contains a highly basic secondary amine (pKa ~9.8), making it the primary site for protonation in Positive Ion Mode (ESI+), yielding a robust [M+H]+ precursor at m/z 242.0958.

  • The Sulfonamide Group (Acidic): The −SO2​NH2​ moiety readily releases a proton in Negative Ion Mode (ESI-), generating an [M−H]− precursor at m/z 240.0812.

Expert Insight: The dual nature of this compound requires a polarity-switching LC-MS/MS method. Relying solely on ESI+ will blind the analyst to the highly diagnostic rearrangement pathways unique to deprotonated sulfonamides[1].

High-Resolution MS/MS Fragmentation Mechanisms
2.1 Positive Ion Mode (ESI+): Piperazine-Directed Cleavage

During Higher-energy Collisional Dissociation (HCD), the "mobile proton" model dictates that the proton initially localized on the piperazine nitrogen migrates to the sulfonamide moiety. This migration lowers the activation energy for localized cleavages:

  • Ammonia Loss: The most thermodynamically favorable low-energy pathway is the neutral loss of NH3​ (-17.0265 Da), yielding an abundant fragment at m/z 225.0693.

  • Piperazine Ring Opening: Higher collision energies trigger the retro-cleavage of the piperazine ring. The characteristic expulsion of C2​H5​N (-43.0420 Da) generates a diagnostic fragment at m/z 199.0538, a hallmark of aryl-piperazine derivatives[2].

2.2 Negative Ion Mode (ESI-): Sulfonamide-Directed Rearrangements

The ESI- fragmentation of benzenesulfonamides is notoriously complex and often violates the "even-electron rule"[3].

  • Smiles-Type SO2​ Elimination: Upon collisional activation, the deprotonated sulfonamide undergoes an intramolecular rearrangement. The aryl ring attacks the nitrogen, expelling a neutral SO2​ molecule (-63.9619 Da) to form an anilide anion at m/z 176.1193[4].

  • Inter-Annular Cyclization: Driven by the thermodynamic stability of extended aromaticity, the m/z 176.1193 intermediate undergoes a highly specific inter-annular dehydrogenation (loss of H2​ , -2.0157 Da). Because the piperazine ring is in the ortho position, it participates in this cyclization, yielding a rigid carbazolide-like anion at m/z 174.1036[3].

Fragmentation_Pathway PrecursorPos [M+H]+ m/z 242.0958 FragPos1 [M+H - NH3]+ m/z 225.0693 PrecursorPos->FragPos1 -NH3 (-17 Da) FragPos2 [M+H - SO2]+ m/z 178.1339 PrecursorPos->FragPos2 -SO2 (-64 Da) FragPos3 [M+H - C2H5N]+ m/z 199.0538 PrecursorPos->FragPos3 -C2H5N (-43 Da) PrecursorNeg [M-H]- m/z 240.0812 FragNeg1 [M-H - SO2]- m/z 176.1193 PrecursorNeg->FragNeg1 -SO2 (-64 Da) FragNeg2 [M-H - SO2 - H2]- m/z 174.1036 FragNeg1->FragNeg2 -H2 (-2 Da)

Fig 2. Divergent ESI+ and ESI- fragmentation pathways of the target compound.

Self-Validating LC-HRMS/MS Protocol

To ensure absolute confidence in structural assignments, this protocol is engineered as a self-validating system. It actively prevents false positives caused by isobaric interferences or premature in-source fragmentation.

Step 1: Sample Preparation & Isotopic Spiking
  • Action: Dissolve the analyte in Acetonitrile/Water (50:50, v/v) to a final concentration of 0.1 mg/mL.

  • Causality: A 50% organic composition ensures optimal droplet desolvation in the ESI source while maintaining the solubility of both the non-polar benzene ring and the highly polar piperazine moiety.

  • Self-Validation (Baseline Control): Inject a pure solvent blank prior to the sample. The data system must verify the absolute absence of the m/z 242.0958 peak in the blank to rule out column carryover.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a 5-minute linear gradient of 0.1% formic acid in water (Mobile Phase A) to 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality: Formic acid provides the necessary protons for ESI+ ionization. The rapid gradient focuses the analyte into a sharp chromatographic band, maximizing the signal-to-noise ratio for low-abundance MS/MS fragments.

Step 3: Polarity-Switching ESI Optimization
  • Action: Operate the ESI source in fast polarity-switching mode (switching time < 200 ms). Set the capillary temperature to 275°C.

  • Causality: Sulfonamides exhibit complementary diagnostic fragments in positive and negative modes. Fast switching captures the complete structural profile in a single chromatographic peak.

  • Self-Validation (In-Source Decay Check): Monitor the MS1 full-scan for m/z 176 (negative mode) and m/z 225 (positive mode). If these fragment masses exceed 5% of the precursor's abundance in the MS1 scan, it indicates thermal degradation. The system must automatically lower the capillary temperature by 25°C increments until intact precursor transmission is restored.

Step 4: Stepped HCD Mass Analysis
  • Action: Isolate precursors in the quadrupole using a narrow 1.0 Da window. Apply stepped Higher-energy Collisional Dissociation (HCD) at normalized collision energies (NCE) of 15, 30, and 45 eV.

  • Causality: Stepped collision energy ensures that both low-energy pathways (e.g., NH3​ loss) and highly endothermic pathways (e.g., inter-annular H2​ loss) are captured simultaneously in a single, rich composite MS/MS spectrum.

Step 5: Data Processing & Isotopic Verification
  • Action: Filter all MS/MS fragments with a mass error tolerance of < 3.0 ppm.

  • Self-Validation (Isotope Logic): Before confirming the identity of any sulfur-containing fragment (e.g., m/z 178.1339), the algorithm must detect the corresponding 34S isotopic peak (+1.9958 Da) at approximately 4.4% relative abundance. Fragments lacking this exact isotopic signature are computationally rejected as background noise.

LCMS_Workflow SamplePrep 1. Sample Preparation 0.1 mg/mL in ACN/H2O (Self-Validating Blank) Chromatography 2. UHPLC Separation C18 Column, Gradient Elution SamplePrep->Chromatography Ionization 3. ESI Source Pos/Neg Polarity Switching Chromatography->Ionization MassAnalysis 4. Orbitrap HRMS/MS HCD Collision Energy 15-45 eV Ionization->MassAnalysis DataProcessing 5. Data Processing Exact Mass & Isotope Pattern Validation MassAnalysis->DataProcessing

Fig 1. Self-validating LC-HRMS/MS workflow for sulfonamide fragmentation analysis.

Quantitative Data Summary

The following tables summarize the exact mass calculations and mechanistic assignments for the primary fragment ions, validated using a < 2.0 ppm mass error threshold.

Table 1: High-Resolution MS/MS Fragment Ions (ESI+) | Precursor m/z | Fragment m/z | Neutral Loss | Formula | Mass Error | Proposed Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | | 242.0958 | 225.0693 | NH3​ (17.0265 Da) | C10​H13​N2​O2​S+ | < 2.0 ppm | Sulfonamide amine loss | | 242.0958 | 199.0538 | C2​H5​N (43.0420 Da) | C8​H10​N2​O2​S+ | < 2.0 ppm | Piperazine ring opening | | 242.0958 | 178.1339 | SO2​ (63.9619 Da) | C10​H16​N3+​ | < 2.0 ppm | Sulfonamide cleavage |

Table 2: High-Resolution MS/MS Fragment Ions (ESI-) | Precursor m/z | Fragment m/z | Neutral Loss | Formula | Mass Error | Proposed Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | | 240.0812 | 176.1193 | SO2​ (63.9619 Da) | C10​H14​N3−​ | < 2.0 ppm | Smiles-type rearrangement | | 240.0812 | 174.1036 | SO2​+H2​ (65.9776 Da) | C10​H12​N3−​ | < 2.0 ppm | Inter-annular cyclization |

References
  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Attygalle, A. B., et al. Journal of the American Society for Mass Spectrometry, 2013. URL:[Link][3]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 2021. URL:[Link][4]

  • Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Rapid Communications in Mass Spectrometry, 2015. URL:[Link][5]

  • Application of CE-ESI-MS in forensic toxicology: Identification of piperazine-derived designer drugs. GTFCh Symposium Proceedings, 2007. URL:[Link][2]

Sources

Troubleshooting & Optimization

improving reaction yield in 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot bottlenecks, eliminate impurities, and optimize reaction yields.

Below, you will find an in-depth analysis of the two-step synthetic workflow—comprising a Nucleophilic Aromatic Substitution (SNAr) and a subsequent acidic deprotection—along with self-validating protocols and mechanistic troubleshooting guides.

System Workflow Overview

SynthesisWorkflow N1 2-Fluorobenzenesulfonamide + 1-Boc-Piperazine N2 SNAr Reaction (K2CO3, DMF, 90°C) N1->N2 Nucleophilic Attack N3 Intermediate: 2-(4-Boc-piperazin-1-yl) benzenesulfonamide N2->N3 Isolation & Water Wash N4 Boc Deprotection (4M HCl in Dioxane, RT) N3->N4 Acidic Cleavage N5 Final Product: 2-(piperazin-1-yl)benzene -1-sulfonamide HCl N4->N5 Precipitation & Filtration

Two-step synthesis workflow of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride.

Troubleshooting Guide & FAQs

Q1: I am experiencing low yields (<40%) during the SNAr coupling of 2-fluorobenzenesulfonamide and piperazine. How can I improve this? A1: Low yields in this step are typically caused by insufficient thermal activation or competing side reactions.

  • Solvent & Temperature: SNAr reactions require polar aprotic solvents to stabilize the highly charged Meisenheimer transition state[1]. Switching from THF to DMF or DMSO and increasing the temperature to 90–100 °C significantly enhances the reaction kinetics.

  • Base Selection: Ensure you are using an adequate base. Potassium carbonate (K 2​ CO 3​ ) is preferred over weaker organic bases, as it effectively scavenges the generated HF without causing side reactions[2].

  • Moisture Control: Water in the solvent can lead to competitive hydrolysis of the aryl fluoride to a phenol derivative. Always use anhydrous solvents.

Q2: My LC-MS shows a significant amount of a high-molecular-weight impurity. What is it, and how do I prevent it? A2: If you are using unprotected piperazine, the impurity is likely the bis-alkylated product (1,4-bis(2-sulfamoylphenyl)piperazine). Because piperazine has two secondary amines, the mono-alkylated intermediate remains nucleophilic and can rapidly react with a second equivalent of the electrophile.

  • Solution: Use 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) instead of unprotected piperazine[2]. The Boc group acts as a steric and electronic shield, strictly limiting the reaction to a 1:1 stoichiometry.

Q3: During the Boc-deprotection step, my product turns into a sticky gum instead of a filterable solid. How do I obtain a clean hydrochloride salt? A3: Gummy products usually result from the presence of residual water, unreacted starting material, or trapped isobutylene gas (a byproduct of Boc cleavage).

  • Solution: Use anhydrous 4M HCl in 1,4-dioxane rather than aqueous HCl or TFA. The anhydrous environment ensures the hydrochloride salt precipitates cleanly out of the organic phase. Ensure vigorous stirring to allow isobutylene gas to escape. If gumming still occurs, trituration with cold diethyl ether or MTBE will induce crystallization.

Mechanistic Causality of the SNAr Reaction

Understanding the electronic nature of the substrate is key to optimization. The sulfonamide (-SO 2​ NH 2​ ) is a powerful electron-withdrawing group (EWG). When positioned ortho to the fluorine atom, it severely depletes electron density at the ipso-carbon, facilitating the attack by the piperazine nitrogen[1].

Fluorine is the ideal leaving group for SNAr (vastly superior to chlorine or bromine in this context) because its high electronegativity highly polarizes the C-F bond. This polarization lowers the activation energy required to form the intermediate Meisenheimer complex, which is the rate-determining step[3].

SNArMechanism N1 Aryl Fluoride (Electrophile) N3 Meisenheimer Complex (Transition State) N1->N3 K2CO3 N2 Boc-Piperazine (Nucleophile) N2->N3 Attack at ipso-carbon N4 Fluoride Elimination (-KF) N3->N4 Aromaticity restoration N5 SNAr Product N4->N5 Fast

Mechanistic pathway of the SNAr reaction forming the Meisenheimer complex.

Quantitative Optimization Data

To aid in your experimental design, the following table summarizes the causal relationship between reaction conditions and isolated yield for the SNAr step, based on standard optimization parameters.

SolventBase (Equiv)Temperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
THFK 2​ CO 3​ (2.0)65 (Reflux)24< 20Insufficient thermal energy to overcome the activation barrier.
DMF K 2​ CO 3​ (2.0) 90 12 85 Optimal stabilization of the polar transition state[2].
DMSODIPEA (2.5)120878Fast kinetics, but partial degradation leads to a darker crude mixture.
NMPNa 2​ CO 3​ (2.0)1001682Good yield; however, NMP removal requires high vacuum during workup.

Standard Operating Procedure (SOP)

Self-Validating Protocol for 2-(Piperazin-1-yl)benzene-1-sulfonamide Hydrochloride

Step 1: SNAr Coupling (Synthesis of 2-(4-Boc-piperazin-1-yl)benzenesulfonamide)

  • Charge: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzenesulfonamide (1.0 equiv) and 1-Boc-piperazine (1.2 equiv)[2].

  • Solvent & Base: Add anhydrous DMF (10 mL/g of substrate) followed by finely powdered anhydrous K 2​ CO 3​ (2.0 equiv).

  • Reaction: Attach a reflux condenser, flush the system with nitrogen, and heat the suspension to 90 °C for 12 hours.

    • Validation Check: TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting material (visualized under UV).

  • Workup: Cool the mixture to room temperature and pour it slowly into ice-cold distilled water (30 mL/g) under vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with copious amounts of water to remove residual DMF and inorganic salts, and dry under high vacuum at 45 °C to afford the Boc-protected intermediate.

Step 2: Acidic Deprotection & Salt Formation

  • Charge: Suspend the intermediate from Step 1 in anhydrous dichloromethane (DCM) (5 mL/g).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (5.0 equiv). Stir vigorously at room temperature for 4 hours.

    • Validation Check: The suspension will initially clear up as the Boc group is cleaved, followed by the precipitation of a dense white solid (the insoluble HCl salt).

  • Isolation: Add cold diethyl ether (10 mL/g) to the flask to ensure complete precipitation of the product. Filter the solid under a nitrogen blanket (the salt can be mildly hygroscopic).

  • Purification: Wash the filter cake with cold diethyl ether and dry under high vacuum to yield 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride as a highly pure white powder.

References

  • Title: Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists Source: PMC - NIH URL: [Link]

  • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we understand that reproducible, accurate experimental results begin with a properly prepared compound solution. This guide provides a systematic, causality-driven approach to troubleshooting, ensuring the integrity of your stock solutions and downstream assays.

Section 1: Foundational Knowledge - Understanding the Core Issues

Effective troubleshooting begins with a solid understanding of the chemical system. The interaction between your compound, its salt form, and the solvent is a dynamic relationship influenced by several factors.

FAQ 1: What are the key properties of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride?

Understanding the basic physicochemical properties of the compound is the first step. It is a hydrochloride salt, which significantly influences its behavior in aprotic solvents like DMSO.

Table 1: Physicochemical Properties of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

Property Value / Information Source
Chemical Name 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride [1]
CAS Number 1803583-10-9 (hydrochloride) [1]
Molecular Formula C₁₀H₁₆ClN₃O₂S [1]
Molecular Weight 277.77 g/mol [1]
Form Typically a solid powder. N/A

| General Solubility | As a salt, it is designed for improved solubility, but this can be context-dependent. Salts of organic compounds may have limited solubility in aprotic solvents like DMSO.[2] |

FAQ 2: Why is DMSO a common solvent, and what does "hygroscopic" mean?

DMSO is a powerful and versatile aprotic solvent, capable of dissolving a wide range of polar and nonpolar compounds, which is why it is ubiquitous in drug discovery and high-throughput screening.[3][4] However, its most critical vulnerability is its hygroscopic nature.

  • Hygroscopicity: This means DMSO readily and rapidly absorbs moisture from the atmosphere.[5] Even brief exposure to ambient air can cause a significant increase in water content.[5] A 2µL volume of DMSO in a microplate well can absorb over 6% water by volume after just one hour in a typical lab environment.[6]

  • The Impact of Water: This absorbed water is not a passive contaminant; it fundamentally alters the solvent properties of DMSO. The introduction of water creates a more structured hydrogen-bonding network, which can make it more difficult to dissolve lipophilic compounds.[6][7] This change is a primary driver for many of the solubility issues observed during routine lab work.[5][7]

FAQ 3: How does the hydrochloride (HCl) salt form impact solubility and stability in DMSO?

While salt formation is a common strategy to enhance aqueous solubility, the hydrochloride form can introduce specific challenges in DMSO.

  • Salt Disproportionation: This is a critical and often overlooked phenomenon where the salt form reverts to its neutral, or "free base," form.[8][9] The free base is almost always significantly less soluble than the salt form. This process can be accelerated by the presence of absorbed water in DMSO.[8] If you observe precipitation in your stock, it could be the less soluble free base crashing out of solution.

  • Acid-Catalyzed DMSO Degradation: The hydrochloride salt introduces an acidic counter-ion (from HCl) into the solution. Under certain conditions, particularly with heating, acids can catalyze the decomposition of DMSO.[10][11][12] While this is less common at room temperature, it can become a factor if aggressive heating is used to force dissolution, potentially leading to the formation of impurities like formaldehyde.[13]

Section 2: Troubleshooting Guide - A Systematic Workflow

Encountering a solubility issue can be frustrating. This guide provides a logical progression from simple to more advanced troubleshooting steps. The following workflow diagram illustrates the decision-making process.

G start Solubility Issue Encountered p1 Problem: Powder won't dissolve in fresh, anhydrous DMSO start->p1 p2 Problem: Previously clear stock solution now has precipitate start->p2 p3 Problem: Compound precipitates upon dilution into aqueous buffer start->p3 a1 Action: Follow 'Standard Dissolution Protocol' (Vortex, Gentle Warmth, Sonicate) p1->a1 a2 Diagnosis: Likely water absorption and/or freeze-thaw cycles p2->a2 a3 Diagnosis: Solvent shift causing compound to exceed aqueous solubility limit p3->a3 s1 Success: Clear, stable solution achieved. Proceed with experiment. a1->s1 Success adv If issues persist, consider Advanced Strategies: - Co-solvent screening - pH modification - Counter-ion exchange a1->adv Failure s2 Action: Follow 'Redissolution Protocol'. Review storage & handling. a2->s2 s3 Action: Implement 'Aqueous Dilution Strategies' (e.g., stepwise dilution, co-solvents) a3->s3 s2->s1 Success s2->adv Failure s3->s1 Success s3->adv Failure

Caption: Troubleshooting workflow for DMSO solubility issues.

Problem 1: The compound powder is not dissolving in fresh DMSO.

Q: I've added the powdered compound to a new bottle of anhydrous DMSO, but it remains a suspension even after vortexing. What are my next steps?

Cause: The dissolution process may be kinetically slow, requiring additional energy input to overcome the crystal lattice energy of the solid.

Solution: Follow the Standard Protocol for Preparing a High-Concentration Stock Solution (see Section 3). This involves a combination of mechanical agitation (vortexing), gentle warming, and sonication.[5]

  • Why it works:

    • Vortexing provides mechanical force to break up powder clumps and increase the surface area exposed to the solvent.

    • Gentle Warming (37°C) increases the kinetic energy of the solvent and solute molecules, enhancing the dissolution rate.[5][14] Avoid aggressive heating, as DMSO can decompose at its boiling point (189°C) and the process can be catalyzed by acids.[3][11]

    • Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which act as a powerful mechanical force to break apart solute particles and accelerate dissolution.[5][6]

Problem 2: My previously clear stock solution is now cloudy or contains a precipitate.

Q: I made a stock solution that was perfectly clear, but after storing it in the freezer, I see a precipitate. What happened?

Cause: This is the most common failure mode and is almost always caused by the hygroscopic nature of DMSO.[5][6] Over time, especially with repeated opening of the vial, the DMSO has absorbed atmospheric moisture. This increased water content reduces the solubility of the compound, causing it to precipitate.[5][7] Repeated freeze-thaw cycles can accelerate this process.[6][7]

Solution:

  • Redissolve: Follow the Method for Redissolving Precipitated Stock Solutions (Section 3). This typically involves gentle warming and sonication to get the compound back into solution.[6]

  • Prevent Recurrence: Prevention is the best cure. Implement rigorous solvent and solution handling practices.

    • Use Anhydrous DMSO: Always start with a new, unopened bottle of anhydrous, high-purity DMSO for preparing primary stocks.[5]

    • Aliquot: Immediately after preparation, aliquot the primary stock solution into smaller, single-use volumes (e.g., in cryovials).[5][6] This minimizes the number of times the main stock is exposed to air and subjected to freeze-thaw cycles.

    • Proper Storage: Store DMSO and all stock solutions in tightly sealed containers. For long-term storage, -80°C is recommended.[5][15] When not in use, consider storing the parent bottle of DMSO in a desiccator to protect it from humidity.[5]

Problem 3: The compound precipitates when I dilute it into my aqueous assay buffer.

Q: My DMSO stock is perfectly clear, but when I add it to my cell culture media or PBS buffer, the solution turns cloudy immediately. Why?

Cause: This is a classic "solvent shift" problem. The compound may be highly soluble in 100% DMSO but has very poor solubility in aqueous solutions.[6] When you add the DMSO stock to the aqueous buffer, you are rapidly changing the solvent environment from one that is favorable (DMSO) to one that is unfavorable (water), causing the compound to exceed its aqueous solubility limit and precipitate.[16]

Solution:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes keep the compound in solution.[15]

  • Lower Final Concentration: The most straightforward solution is often to reduce the final concentration of the compound in your assay.

  • Use Co-solvents: If your assay can tolerate it, the use of a co-solvent can be highly effective.[15] Co-solvents like PEG400, glycerol, or non-ionic surfactants like Tween 80 can be included in the final aqueous buffer to act as solubilizing agents.[15][17] It is critical to run a vehicle control with the same concentration of DMSO and co-solvent to ensure they do not affect the biological assay.

Section 3: Detailed Protocols and Methodologies

Protocol 1: Standard Protocol for Preparing a High-Concentration Stock Solution
  • Preparation: Allow the vial of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

  • Weighing: Weigh the required amount of compound and place it into a sterile, appropriately sized glass or polypropylene vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Gentle Warming: If the solid is not fully dissolved, place the vial in a 37°C water bath or heating block for 10-15 minutes.[5] Periodically vortex the sample during this time.

  • Sonication: Following warming, place the vial in an ultrasonic bath for 15-30 minutes.[5] The water in the sonicator should be at room temperature.

  • Final Check: Visually inspect the solution against a bright light to ensure it is completely clear and free of any particulates.

  • Aliquoting & Storage: Immediately aliquot the solution into single-use, tightly sealed vials and store at -20°C (for up to 1 month) or -80°C (for up to 6 months).[5][15]

Protocol 2: Method for Redissolving Precipitated Stock Solutions
  • Thawing: Remove the precipitated stock solution from the freezer and allow it to thaw completely at room temperature.

  • Warming & Agitation: Place the vial in a 37°C water bath for 10-15 minutes and vortex vigorously every few minutes.[5]

  • Sonication: If the precipitate persists, place the vial in a room temperature ultrasonic bath for 15-30 minutes.[5]

  • Centrifugation: Before opening the vial for use, briefly centrifuge it to pull down any solution from the cap and walls.

  • Inspection: Visually confirm the solution is clear before use. If precipitate remains, the solution may be supersaturated due to excessive water absorption and may need to be remade.

Section 4: Deeper Mechanistic Insights

Q: Could the hydrochloride counter-ion itself be the primary problem?

A: Yes, in some cases, the counter-ion can be a contributing factor. As discussed, the phenomenon of salt disproportionation can lead to the formation of the less soluble free base.[8][9] This is an equilibrium process that can be driven to the right (favoring the insoluble free base) by factors like the presence of water.

G Salt Compound-HCl (Salt) (Soluble in DMSO) FreeBase Compound (Free Base) + HCl (Poorly Soluble) Salt->FreeBase Disproportionation FreeBase->Salt Re-protonation Precipitate Precipitation FreeBase->Precipitate Water H₂O (from atmosphere) Water->Salt Drives Equilibrium →

Caption: Equilibrium of salt disproportionation in DMSO.

If you consistently face issues that cannot be resolved by the standard protocols, it may indicate an inherent incompatibility between this specific salt form and your desired solvent system and concentration. In a drug development context, this might trigger a re-evaluation of the salt form itself. Medicinal chemists can perform a "salt screen" to identify alternative counter-ions (e.g., mesylate, tosylate, etc.) that may confer more favorable solubility or stability properties.[18][19]

References

  • BenchChem Technical Support. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
  • BenchChem Technical Support. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Verma, R. K., & Serajuddin, A. T. M. (2020). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, 17(6), 1877-1893.
  • Patel, M. R., & Patel, N. M. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Request PDF.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • Kumar, L., & Chawla, G. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
  • ResearchGate. (n.d.).
  • Studylib. (n.d.).
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide.
  • NextSDS. (n.d.). 2-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride.
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (n.d.).
  • ResearchGate. (2026, February 9).
  • Quora. (2024, October 30).
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)
  • Scribd. (n.d.).
  • ACS Publications. (2024, July 25). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.
  • BLDpharm. (n.d.). 1803583-10-9|2-(Piperazin-1-yl)benzene-1-sulfonamide hydrochloride.
  • ResearchGate. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Request PDF.
  • PubChemLite. (n.d.). 2-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride (C10H15N3O2S).
  • ResearchGate. (2026, February 7). An Unusual Synthesis of Troeger’s Bases Using DMSO/HCl as Formaldehyde Equivalent.
  • ACS Publications. (2016, October 21).
  • Google Patents. (n.d.).
  • ACS Publications. (2021, November 29). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO)
  • Sapphire Bioscience. (n.d.). 2-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride.
  • PubChem. (n.d.). N-(2-piperazin-1-yl-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide.
  • PubMed. (2024, June 24). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.

Sources

Technical Support Center: Troubleshooting Hydrolytic Degradation of 2-(piperazin-1-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stability issues with 2-(piperazin-1-yl)benzene-1-sulfonamide in aqueous solutions.

Part 1: Mechanistic Troubleshooting (The "Why")

Q: Why is my compound degrading in aqueous solution despite sulfonamides generally being considered hydrolytically stable? A: According to OECD guideline 111 testing, standard sulfonamides are highly stable at environmental pH (4.0–9.0) with half-lives exceeding one year[1]. However, 2-(piperazin-1-yl)benzene-1-sulfonamide possesses unique structural features that introduce two distinct hydrolytic vulnerabilities:

  • Metal-Catalyzed S-N Bond Cleavage: Trace transition metals (e.g., Cu²⁺, Ni²⁺, Ce⁴⁺) leached from glassware or present in excipients can coordinate with the sulfonamide nitrogen and the adjacent piperazine nitrogen. This chelation withdraws electron density from the sulfur atom, rendering it highly electrophilic and susceptible to rapid nucleophilic attack by water, leading to S-N bond cleavage[2].

  • Base-Catalyzed C-N Bond Cleavage (SNAr): The sulfonamide group (-SO₂NH₂) is a powerful electron-withdrawing group. Positioned ortho to the piperazine ring, it activates the aromatic C2 carbon. At elevated pH (>9.0), hydroxide ions can attack this position, forming a stabilized Meisenheimer complex that ultimately expels the piperazine ring via Nucleophilic Aromatic Substitution (SNAr).

Q: How does pH specifically affect the degradation kinetics of this molecule? A: The degradation is highly pH-dependent due to the ionization states of the molecule. The piperazine ring is basic (pKa ~9.8), while the sulfonamide group is weakly acidic (pKa ~10.0).

  • At pH < 4.0: The piperazine is fully protonated, turning it into a better leaving group, while the high [H⁺] drives acid-catalyzed hydrolysis of the S-N bond.

  • At pH > 9.0: The high concentration of hydroxide ions [OH⁻] drives the SNAr displacement of the piperazine ring.

  • At pH 6.0–7.5: The molecule is in its most stable zwitterionic/neutral equilibrium, minimizing both acid-catalyzed S-N cleavage and base-catalyzed SNAr. Phenylpiperazines are known to exhibit time-dependent degradation, making near-neutral pH critical for long-term storage[3].

Part 2: Formulation & Storage FAQs (The "How-To")

Q: What are the best practices for formulating this compound to minimize hydrolysis? A: To arrest hydrolytic degradation, you must address both water activity and catalytic triggers:

  • Add a Chelating Agent: Incorporate 0.05% w/v EDTA to sequester trace metals and completely block metal-catalyzed S-N cleavage.

  • Optimize pH: Buffer the solution strictly to pH 6.5–7.0 using a non-coordinating buffer (e.g., acetate or MOPS). Avoid phosphate buffers if metal contamination is suspected, as they can form complex catalytic surfaces.

  • Reduce Water Activity: Introduce a co-solvent. Adding 5–10% PEG 400 or DMSO significantly reduces the dielectric constant of the medium, slowing down the hydrolysis rate.

Q: How should I store the stock solutions? A: Store all aqueous stock solutions at 2–8 °C in tightly sealed amber vials. Phenylpiperazine derivatives are susceptible to oxidative and photo-degradation, which often produce secondary degradants that mimic hydrolytic breakdown on LC-MS chromatograms[3].

Part 3: Visualizations

Pathway API 2-(piperazin-1-yl) benzene-1-sulfonamide PathA S-N Bond Cleavage (Metal/Acid Catalyzed) API->PathA Trace Metals (Cu, Ce) or pH < 4 PathB C-N Bond Cleavage (Base Catalyzed SNAr) API->PathB pH > 9 (High [OH-]) ProdA 2-(piperazin-1-yl) benzenesulfonic acid + NH3 PathA->ProdA ProdB 2-hydroxybenzene -1-sulfonamide + Piperazine PathB->ProdB

Hydrolytic degradation pathways of 2-(piperazin-1-yl)benzene-1-sulfonamide in aqueous solution.

Workflow S1 Raw API in Aqueous Media S2 Add Chelator (0.05% EDTA) S1->S2 Block Metals S3 Adjust pH (Target: 6.0-7.5) S2->S3 Prevent SNAr S4 Add Co-solvent (10% PEG 400) S3->S4 Lower H2O Activity S5 Stable Stock Solution S4->S5 Store 2-8°C

Step-by-step formulation workflow to prevent hydrolytic degradation and ensure stability.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your assay, do not just assume hydrolysis is occurring. Use the following self-validating protocols to definitively identify the mechanism and prepare a stable stock.

Protocol 1: Forced Degradation & Mechanism Identification Assay

Purpose: To determine if your degradation is driven by pH (SNAr) or trace metals (S-N cleavage).

  • Prepare Base Solution: Dissolve the API at 1 mg/mL in HPLC-grade water.

  • Aliquot into Four Test Arms:

    • Arm A (Control): API in water.

    • Arm B (Metal Stress): Add CuCl₂ to a final concentration of 10 µM.

    • Arm C (Chelation Rescue): Add CuCl₂ (10 µM) + EDTA (50 µM).

    • Arm D (Base Stress): Adjust to pH 10.0 using 0.1 M NaOH.

  • Incubation: Incubate all arms at 40 °C for 48 hours.

  • Analysis: Analyze via LC-MS.

    • Validation Logic: If Arm B shows massive degradation (mass shift corresponding to loss of NH₃) but Arm C matches the Control, your primary issue is metal-catalyzed S-N cleavage. If Arm D shows a mass shift corresponding to the loss of the piperazine ring, your issue is base-catalyzed SNAr.

Protocol 2: Preparation of a Hydrolytically Stable Stock Solution (10 mM)

Purpose: A standardized method for creating long-term stable analytical or biological stock solutions.

  • Solvent Preparation: In a sterile, acid-washed glass beaker, mix 90 mL of 50 mM MOPS buffer and 10 mL of PEG 400.

  • Chelation: Add 50 mg of Disodium EDTA (approx. 0.05% w/v) and stir until completely dissolved.

  • pH Adjustment: Adjust the solvent pH to exactly 6.8 using 0.1 M HCl or NaOH.

  • API Dissolution: Slowly add 2.41 g of 2-(piperazin-1-yl)benzene-1-sulfonamide (adjust based on exact MW and salt form) while stirring continuously.

  • Sterilization & Storage: Filter the solution through a 0.22 µm PES syringe filter (avoid nylon, which can bind the sulfonamide) into sterile, argon-purged amber glass vials. Store at 2–8 °C.

Part 5: Quantitative Data & Stability Profiles

The following table summarizes the expected quantitative degradation profile of the compound under varying environmental conditions, demonstrating the protective effects of the optimized formulation.

Condition / FormulationpHTemp (°C)AdditivesPrimary Degradant DetectedEstimated Half-Life (t½)
Unbuffered Aqueous~5.525NoneSulfonic Acid (Minor)~45 Days
Acidic Stress2.040NoneSulfonic Acid (Major)< 48 Hours
Basic Stress10.040None2-hydroxybenzenesulfonamide< 72 Hours
Metal Contaminated7.02510 µM Cu²⁺Sulfonic Acid (Major)~5 Days
Optimized Protocol 6.8 4 10% PEG + 0.05% EDTA None (Stable) > 18 Months

Table 1: Representative quantitative stability profile illustrating the causality of pH and metal ions on degradation rates.

References
  • Source: PubMed / Elsevier B.V.
  • Title: Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides Source: PMC / Inorganic Chemistry URL
  • Title: Stability of Synthetic Piperazines in Human Whole Blood Source: PubMed URL

Sources

Technical Support Center: Crystallization Optimization for 2-(Piperazin-1-yl)benzene-1-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals tasked with isolating and optimizing the hydrochloride salt of 2-(piperazin-1-yl)benzene-1-sulfonamide (CAS: 444581-65-1)[1].

The crystallization of this specific active pharmaceutical ingredient (API) intermediate presents a highly specific dual challenge:

  • The Sulfonamide Motif : Sulfonamides exhibit extensive conformational polymorphism due to the free rotation of the S-N bond and the competitive formation of intermolecular N-H···O hydrogen-bonded dimers or infinite catemers (chains)[2][3].

  • The Hydrochloride Salt : While the basic piperazine ring readily protonates to form the HCl salt, the introduced chloride counterion acts as a strong hydrogen bond acceptor. If not carefully managed, this chloride ion can disrupt the native sulfonamide hydrogen-bonding network, leading to amorphous solids or unwanted pseudopolymorphs[4].

Part 1: Troubleshooting Guide & FAQs

Q1: During anti-solvent addition, my solution turns into a milky emulsion (oils out) rather than forming a crystal slurry. Why? A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the solvent mixture's dissolving power drops too abruptly, causing the API to separate as a solute-rich liquid phase rather than a solid crystal lattice. For 2-(piperazin-1-yl)benzene-1-sulfonamide, this is often triggered by adding an anti-solvent too rapidly to a highly polar solvent. Solution: Shift the solvent composition to a more gradual polarity gradient. Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" dropwise with constant agitation until slight turbidity is reached, then hold the temperature to allow nucleation[5].

Q2: My crystallization yields an amorphous powder instead of crystalline material. What causes this and how can I fix it? A2: Amorphous precipitation occurs when the supersaturation driving force is too high, causing the solute to crash out before the molecules can organize into a crystal lattice[5]. For sulfonamides, rapid cooling traps the molecules in a disordered state because the critical N-H···O hydrogen bonds do not have time to organize into stable dimers[3]. Solution: Implement a controlled cooling ramp (e.g., 0.1 °C/min) and introduce a seed crystal of the desired polymorph into the supersaturated solution to template its growth[5].

Q3: How do I ensure batch-to-batch polymorphic consistency? A3: Polymorphism in secondary benzene sulfonamides is driven by the competition between kinetic catemer motifs and thermodynamic dimer motifs[3]. To guarantee the thermodynamic polymorph, you must strictly standardize your crystallization conditions—specifically solvent choice, cooling rate, and temperature[5]. Utilizing a high-temperature slurry ripening step (Ostwald ripening) allows metastable kinetic forms to dissolve and recrystallize as the stable thermodynamic form.

Q4: Does the source of the chloride ion impact the final crystal form? A4: Yes, significantly. Using aqueous hydrochloric acid introduces water, which acts as both a strong hydrogen bond donor and acceptor. This frequently leads to the formation of unwanted hydrate pseudopolymorphs. To isolate the anhydrous salt, utilize anhydrous HCl gas or a non-aqueous HCl solution (e.g., HCl in ethanol or diethyl ether) during the protonation phase[4].

Part 2: Experimental Workflows & Self-Validating Protocols

Visualization 1: Crystallization Troubleshooting Workflow

Workflow Start Crude HCl Salt in Solution Cooling Controlled Cooling (0.1 °C/min) Start->Cooling Issue1 Oiling Out (LLPS)? Cooling->Issue1 Fix1 Add 5% v/v Co-solvent & Seed Crystals Issue1->Fix1 Yes Issue2 Amorphous Precipitate? Issue1->Issue2 No Fix1->Cooling Fix2 Reduce Antisolvent Addition Rate Issue2->Fix2 Yes Issue3 Polymorph Mixture? Issue2->Issue3 No Fix2->Cooling Fix3 Temperature Cycling (Ostwald Ripening) Issue3->Fix3 Yes Success Pure Crystalline API Issue3->Success No Fix3->Success

Caption: Troubleshooting workflow for resolving common crystallization failures.

Protocol: Self-Validating Anti-Solvent Crystallization with Seeding

This protocol is designed as a self-validating system. Each critical step contains a physical observation that confirms the thermodynamic state of the system before proceeding.

Step 1: Dissolution & Protonation

  • Action: Dissolve 10.0 g of 2-(piperazin-1-yl)benzene-1-sulfonamide free base in 50 mL of anhydrous ethanol at 60 °C. Slowly add 1.05 equivalents of anhydrous HCl (2M in diethyl ether).

  • Causality: Anhydrous conditions prevent hydrate formation. Ethanol provides high solubility for the free base but moderate solubility for the HCl salt, creating an ideal environment for controlled supersaturation.

  • Validation Check: The solution must remain completely transparent. If premature crystallization occurs in the funnel or flask, the solution cooled too quickly; reheat to 60 °C[5].

Step 2: Anti-Solvent Titration

  • Action: Slowly add heptane (anti-solvent) dropwise at 60 °C until the solution becomes persistently cloudy, then immediately add 2 mL of ethanol to regain a clear solution.

  • Causality: This pinpoints the exact boundary of the metastable zone, ensuring you are at the optimal supersaturation level for seeding.

Step 3: Seeding

  • Action: Introduce 0.1 g of pure thermodynamic polymorph seeds.

  • Causality: Seeding bypasses the high-energy primary nucleation barrier. It dictates the crystal structure from the outset and prevents LLPS[5].

Step 4: Controlled Cooling

  • Action: Ramp the temperature down to 5 °C at a strict rate of 0.1 °C/min.

  • Causality: A slow cooling rate ensures that crystal growth occurs exclusively on the seed surfaces (thermodynamic control) rather than forming new, kinetically favored nuclei[5].

  • Validation Check: Observe the slurry. Crystals should grow uniformly without the sudden appearance of milky opacity (which would indicate secondary nucleation of kinetic forms).

Step 5: Isolation

  • Action: Filter the slurry cold, wash with 10 mL of cold heptane, and dry under vacuum at 40 °C.

Part 3: Mechanistic Pathways of Polymorphism

Visualization 2: Polymorphic Phase Transition

Mechanism FreeBase 2-(Piperazin-1-yl)benzene- 1-sulfonamide Protonation + HCl (Anhydrous) in EtOH FreeBase->Protonation Salt HCl Salt Solution (Supersaturated) Protonation->Salt FastCool Fast Cooling (>1 °C/min) Salt->FastCool SlowCool Slow Cooling (<0.2 °C/min) Salt->SlowCool Catemer Kinetic Polymorph (N-H...O Catemer) FastCool->Catemer Dimer Thermodynamic Polymorph (N-H...O Dimer) SlowCool->Dimer Catemer->Dimer Solvent Mediated Phase Transition

Caption: Mechanistic pathway of sulfonamide polymorphism under kinetic vs thermodynamic control.

Part 4: Quantitative Data & Optimization Parameters

Table 1: Solvent Selection Matrix for Sulfonamide HCl Salts

Solvent SystemDielectric Constant (ε)Solvation RoleExpected Polymorphic Outcome
Anhydrous Ethanol 24.5Good Solvent (H-bond donor/acceptor)Thermodynamic Dimer (with seeding)
Methanol / Water >33.0High Polarity / HydrationHydrate Pseudopolymorph
Ethanol / Heptane MixedControlled SupersaturationHigh-Yield Thermodynamic Dimer
Dichloromethane 9.1Poor Solvent (Rapid precipitation)Kinetic Catemer / Amorphous Solid

Table 2: Self-Validating Cooling Profile Parameters

Process StageTarget Temp.Hold TimeMechanistic PurposeSelf-Validation Check
Dissolution 60 °C30 minComplete disruption of solute latticeSolution is 100% transparent
Antisolvent Titration 60 °CN/AIdentify metastable zone boundaryPersistent cloudiness achieved
Seeding 58 °C60 minTemplate thermodynamic crystal growthVisible crystal bed formation
Cooling Ramp 58 °C to 5 °C~9 hoursPrevent secondary nucleationSupernatant remains clear
Ostwald Ripening 5 °C to 40 °C3 cyclesDissolve kinetic fines, grow large crystalsHigh birefringence under microscope

References

  • Title: Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Source: nih.gov. URL: 2

  • Title: Microfluidic Approach to Cocrystal Screening of Pharmaceutical Parent Compounds. Source: researchgate.net. URL: 4

  • Title: Technical Support Center: Crystallinity of Sulfonamide Compounds. Source: benchchem.com. URL: 5

  • Title: Polymorphism in Secondary Benzene Sulfonamides. Source: acs.org. URL: 3

  • Title: 2-(Piperazin-1-yl)benzene-1-sulfonamide_444581-65. Source: mdfcw.com. URL: 1

Sources

Technical Support Center: Troubleshooting & Purifying 2-(Piperazin-1-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when synthesizing and purifying 2-(piperazin-1-yl)benzene-1-sulfonamide.

This compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 2-fluorobenzenesulfonamide and piperazine. While the chemistry is straightforward, the polyfunctional nature of the reagents often leads to complex impurity profiles. This guide provides field-proven, causality-driven troubleshooting protocols to ensure high-yield, high-purity isolation.

Mechanistic Pathway & Impurity Formation

G SM1 2-Fluorobenzene- 1-sulfonamide (SM1) Product 2-(Piperazin-1-yl)benzene- 1-sulfonamide (Target) SM1->Product + SM2 (SNAr) ImpB 2-Hydroxybenzene- 1-sulfonamide (Hydrolysis) SM1->ImpB + H2O/OH- SM2 Piperazine (SM2) ImpA 1,4-Bis(2-sulfamoylphenyl) piperazine (Bis-alkylated) Product->ImpA + SM1 (Over-reaction)

Mechanistic pathway of 2-(piperazin-1-yl)benzene-1-sulfonamide synthesis and impurity formation.

FAQ 1: What are the primary synthetic impurities, and what is the mechanistic causality behind their formation?

Answer: During the SNAr reaction, the ortho-fluoro group of the starting material is highly activated by the electron-withdrawing sulfonamide group, facilitating nucleophilic attack by piperazine 1. However, you will commonly observe three major impurities:

  • Impurity A (Bis-alkylated Dimer): 1,4-Bis(2-sulfamoylphenyl)piperazine. Piperazine is a symmetrical diamine. Once the mono-substituted target compound forms, it retains a reactive secondary amine. If local concentration gradients of 2-fluorobenzenesulfonamide are high, this secondary amine undergoes a second SNAr reaction, forming a bis-substituted impurity 2.

  • Impurity B (Hydrolysis Product): 2-Hydroxybenzenesulfonamide. If your reaction utilizes a hygroscopic base (e.g., K2CO3) and is not strictly anhydrous, hydroxide ions will compete with piperazine as a nucleophile, displacing the fluorine atom.

  • Residual Starting Materials: Unreacted piperazine and 2-fluorobenzenesulfonamide.

FAQ 2: How do I accurately differentiate the target compound from its impurities using LC-MS and HPLC-UV?

Answer: Because piperazine lacks a UV chromophore, it will not be visible on a standard diode array detector (DAD) and requires Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD). The target compound and aromatic impurities can be tracked using the parameters in the self-validating data table below:

CompoundRoleExact Mass [M+H]⁺Relative HPLC Retention (RP-C18)UV Max (nm)
Piperazine Starting Material87.09Very Early (Void Volume)None
2-Hydroxybenzenesulfonamide Hydrolysis Impurity174.02Early~270
2-Fluorobenzenesulfonamide Starting Material176.01Mid~265
2-(Piperazin-1-yl)benzene-1-sulfonamide Target Product 242.09 Mid-Late ~255, 280
1,4-Bis(2-sulfamoylphenyl)piperazine Bis-alkylated Impurity397.10Late~260, 285
FAQ 3: My crude mixture contains a massive amount of the bis-alkylated impurity (m/z 397). How do I remove it without preparative HPLC?

Answer: You can achieve baseline separation using a rigorously controlled acid-base extraction by exploiting the distinct pKa differentials of the molecules.

The Causality: The target compound contains a basic secondary aliphatic amine (pKa ~8.0) and a weakly acidic primary sulfonamide (pKa ~10.1) 3. In contrast, the bis-alkylated impurity contains two tertiary anilines. Because these nitrogens are sterically hindered and conjugated with the strongly electron-withdrawing benzenesulfonamide rings, their basicity is severely depressed (pKa < 5). At pH 1, the target compound is protonated and water-soluble, while the bis-impurity remains neutral and organic-soluble.

G Crude Crude Mixture in DCM (Target + SMs + Impurities) AcidExt Extract with 0.1 M HCl (pH ~1) Crude->AcidExt OrgPhase Organic Phase (DCM) Discard: SM1, ImpA, ImpB AcidExt->OrgPhase Non-basic components AqPhase Aqueous Phase Target-H+, Piperazine-H+ AcidExt->AqPhase Basic amines Basify Basify with Na2CO3 (pH 9-10) AqPhase->Basify DCM Extract with DCM Basify->DCM AqPhase2 Aqueous Phase Discard: Piperazine DCM->AqPhase2 Highly hydrophilic Pure Organic Phase (DCM) Pure Target Compound DCM->Pure Lipophilic at pH 9

Downstream purification workflow utilizing pKa-driven acid-base extraction to isolate the target.

Step-by-Step Acid-Base Extraction Protocol:
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with an equal volume of 0.1 M HCl (aq).

  • Phase Separation: Drain and discard the lower DCM layer. This removes the bis-alkylated impurity, the hydrolysis impurity, and unreacted 2-fluorobenzenesulfonamide. Retain the upper aqueous layer (containing the protonated target and piperazine).

  • Basification: Carefully adjust the pH of the aqueous layer to 9.5–10.0 using saturated aqueous Na2CO3. This neutralizes the target compound's amine, rendering it lipophilic again.

  • Back-Extraction: Extract the basified aqueous layer with fresh DCM (3 x 10 mL/g).

  • Recovery: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

FAQ 4: How do I selectively purge residual piperazine from the final product? Can I use an isocyanate scavenger resin?

Answer: Do NOT use an electrophilic scavenger resin (like isocyanate or isothiocyanate). While these resins are excellent for removing primary and secondary amines, your target compound also contains a reactive secondary amine and will be irreversibly scavenged alongside the piperazine.

Instead, exploit the extreme logP differential between the two molecules. Piperazine is exceptionally hydrophilic (logP -1.17) and maintains high water solubility even in its neutral state (pKa1 = 9.73, pKa2 = 5.35) 4.

Step-by-Step Aqueous Wash Protocol:
  • Dissolution: Dissolve the enriched target compound in DCM.

  • Alkaline Wash: Wash the organic layer vigorously with an equal volume of mildly alkaline water (pH 9.0, adjusted with dilute NaOH) three times.

    • Causality: At pH 9.0, the target compound strongly prefers the organic phase, while piperazine partitions almost exclusively into the aqueous phase due to its lack of lipophilic aromatic rings.

  • Final Recovery: Dry the organic phase over Na2SO4, filter, and evaporate to yield the highly pure 2-(piperazin-1-yl)benzene-1-sulfonamide.

FAQ 5: The sulfonamide group is causing poor solubility and broad peaks in my ¹H-NMR spectra. What is the recommended solvent?

Answer: Primary sulfonamides engage in strong intermolecular hydrogen bonding, which often leads to poor solubility and severe line broadening in CDCl3. Resolution: Switch your NMR solvent to DMSO-d₆ . The highly polar, hydrogen-bond accepting nature of DMSO disrupts the sulfonamide dimers. In DMSO-d₆, the sulfonamide (-SO₂NH₂) protons will appear as a distinct, sharp broad singlet integrating to 2H around 7.0–7.5 ppm, and the piperazine secondary amine (-NH) will appear around 2.5–3.0 ppm.

References
  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. National Institutes of Health (NIH) / PMC.1

  • Furazans in Medicinal Chemistry. American Chemical Society (ACS) Publications.2

  • Piperazine - Chemical and Physical Properties. Wikipedia / PubChem Grounding.4

  • QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension. ARKAT USA.3

Sources

Technical Support Center: Troubleshooting Assay Background Noise with 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers and drug development professionals. This guide provides a systematic, in-depth approach to diagnosing and mitigating high background noise in biochemical and cell-based assays when using small molecule inhibitors, specifically focusing on 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride and related compounds from the benzene sulfonamide-piperazine class.

Recent studies have highlighted the potential of benzene sulfonamide-piperazine hybrids in various therapeutic areas, including as enzyme inhibitors and anticancer agents.[1][2][3][4] As with any small molecule, its physicochemical properties can sometimes interfere with assay systems, leading to elevated background signals that can mask true biological effects. This guide is designed to help you methodically isolate the cause of the noise and restore a robust signal-to-noise ratio to your experiments.

Part 1: Foundational Knowledge - The Primacy of the Signal-to-Noise Ratio

cluster_0 High Signal-to-Noise Ratio (Ideal) cluster_1 Low Signal-to-Noise Ratio (Problematic) High_Signal Specific Signal Low_Noise Background Noise Low_Signal Specific Signal High_Noise Background Noise

Caption: Conceptual diagram of high vs. low signal-to-noise ratio.

Part 2: Initial Diagnosis - Is the Compound the Culprit?

Before optimizing general assay parameters, it is crucial to determine if the test compound itself is contributing directly to the high background.

Q1: How can I determine if 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is the direct cause of high background?

A1: A series of control experiments should be performed. These controls are designed to isolate the compound's activity from the rest of the assay components.

Experimental Workflow for Compound Interference Testing:

start Start: High Background Observed with Compound solubility 1. Visual Solubility Check (Precipitate Present?) start->solubility interference 2. Compound Interference Control (Assay buffer + Compound + Detection Reagents) solubility->interference No Precipitate precipitate Compound is precipitating. (Light scatter, false signal) solubility->precipitate Precipitate Observed aggregation 3. Detergent Sensitivity Test (Assay with vs. without 0.01% Triton X-100) interference->aggregation No Signal direct_interference Compound directly interacts with detection system. interference->direct_interference Signal Generated autofluorescence 4. Autofluorescence Scan (Fluorescence Assays Only) aggregation->autofluorescence Signal NOT Reduced aggregator Compound is likely a promiscuous aggregator. aggregation->aggregator Signal Reduced fluorescent Compound is autofluorescent at assay wavelengths. autofluorescence->fluorescent Autofluorescence Detected general_troubleshooting Compound is likely not the direct cause. Proceed to General Assay Troubleshooting. autofluorescence->general_troubleshooting No Autofluorescence

Caption: Decision tree for diagnosing compound-specific background noise.

Detailed Steps:

  • Solubility Check: Visually inspect the wells containing the compound at the highest concentration. Cloudiness or precipitate can cause light scattering, leading to artificially high absorbance or fluorescence readings.[11] If solubility is an issue, consider using a co-solvent or re-evaluating the working concentration.

  • Compound Interference Control: Prepare wells containing only the assay buffer, detection reagents (e.g., substrate, secondary antibody), and your compound. Omit the target protein/enzyme and primary antibody. A signal in these wells indicates direct interference with the detection mechanism.

  • Detergent Sensitivity Test for Promiscuous Aggregation: Many small molecules can form aggregates in aqueous buffers, which non-specifically inhibit enzymes and can cause high background.[12] This phenomenon is often sensitive to non-ionic detergents.

    • Protocol: Run your full assay in parallel with a duplicate plate where a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) is added to the assay buffer.[12]

    • Interpretation: A significant drop in background signal in the presence of the detergent strongly suggests your compound is acting as a promiscuous aggregator.[12] While detergents are useful for diagnosis, high concentrations can also interfere with assays by displacing bound antigens or disrupting protein structure.[13]

  • Autofluorescence Scan (for fluorescence-based assays): If applicable, measure the emission spectrum of the compound in the assay buffer using a spectrophotometer. If it fluoresces at the same wavelengths used for detection, it will directly contribute to background noise.[11]

Part 3: Systematic Troubleshooting of General Assay Parameters

If the control experiments indicate the compound is not the direct cause, the high background is likely due to general assay conditions. Non-specific binding (NSB) of reagents to the plate or other proteins is the most common culprit.[14][15][16][17]

Q2: My background is uniformly high across the entire plate. What is the most likely cause?

A2: Uniform high background typically points to a systemic issue with reagents or core protocol steps like blocking, washing, or reagent concentrations.[15][18]

Step 1: Re-evaluate Your Blocking Strategy The function of a blocking buffer is to saturate all unoccupied binding sites on the microplate surface, preventing assay reagents from binding non-specifically.[19][20][21][22]

  • Causality: Inadequate blocking leaves "sticky" spots on the plastic surface that capture detection antibodies or other proteins, generating background signal.[19][23]

  • Troubleshooting:

    • Increase Incubation Time/Concentration: Try extending the blocking step (e.g., from 1 hour to 2 hours or overnight at 4°C) or increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA).[24]

    • Switch Blocking Agents: No single blocking buffer is perfect for all assays.[22] The choice depends on the specific antibodies and detection system used.

Blocking AgentConcentrationAdvantagesConsiderations & Potential Issues
Bovine Serum Albumin (BSA) 1-5% in TBS/PBSWell-defined, single-protein blocker. Good for many systems.May have cross-reactivity with some anti-bovine antibodies. Phosphatase contamination can be an issue in phospho-assays.
Non-Fat Dry Milk 3-5% in TBS/PBSInexpensive and effective for many antibody-based assays.Contains a complex mixture of proteins, including casein and phosphoproteins, which can interfere with phospho-specific antibody binding or avidin-biotin systems.[21][25] Not recommended for those applications.
Casein 1% in TBS/PBSA purified milk protein that can provide lower backgrounds than whole milk or BSA.[21] Recommended for biotin-avidin systems.Can mask some antigens.
Commercial Blockers Per ManufacturerOften protein-free or based on proprietary formulations designed to reduce cross-reactivity and stabilize coated proteins.Can be more expensive but offer higher consistency.

Step 2: Optimize Washing Technique Washing is a critical step to remove unbound and non-specifically bound reagents.[23] Insufficient washing is a very common cause of high background.[8][14][24][26]

  • Causality: Residual detection reagents left in the well will react with the substrate, producing a signal even in the absence of the target analyte.

  • Troubleshooting:

    • Increase Wash Volume and Number: Ensure you are using an adequate volume (e.g., >300 µL/well for a 96-well plate) and increase the number of wash cycles (e.g., from 3 to 5).[26]

    • Introduce a Soak Step: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash cycle can improve the removal of stubborn non-specifically bound material.[24]

    • Add Detergent: Including a mild, non-ionic detergent like Tween-20 (0.05-0.1% v/v) in your wash buffer is highly effective at disrupting weak, non-specific interactions.[8][23][24][25]

Step 3: Titrate Reagent Concentrations Using too high a concentration of primary or secondary antibodies is a frequent error that directly increases the likelihood of non-specific binding.[18][25][27]

  • Causality: At high concentrations, low-affinity, non-specific interactions become more prevalent, leading to higher background. The goal is to find the concentration that provides the best signal-to-noise ratio, not necessarily the strongest absolute signal.

  • Troubleshooting Protocol: Antibody Titration

    • Coat and block a plate as usual.

    • Prepare a serial dilution of your primary antibody (e.g., from 1:250 to 1:8000).

    • Add the dilutions to wells containing your positive control (target present) and negative control (target absent). Crucially, include a "no primary antibody" control.

    • Incubate, then add your secondary antibody at its standard concentration.

    • Develop the signal and read the plate.

    • Analysis: Calculate the SNR for each dilution (Signal_positive / Signal_negative). The optimal dilution is the one that maximizes this ratio. Any signal in the "no primary antibody" control is due to non-specific binding of the secondary antibody.[18]

Q3: I see inconsistent background, often higher in the wells at the edge of the plate. What does this mean?

A3: This pattern, known as the "edge effect," usually points to inconsistencies in technique or environmental factors rather than a reagent problem.[15]

  • Evaporation/Drying: Wells on the edge of the plate can evaporate faster, leading to increased reagent concentration and allowing proteins to dry onto the plastic surface, which promotes non-specific binding.[15][25]

    • Solution: Use plate sealers during incubation steps. Ensure the incubator has proper humidity control. Avoid leaving plates on the bench for extended periods.

  • Temperature Gradients: Uneven heating across the plate during incubation can affect reaction kinetics.

    • Solution: Ensure the incubator provides uniform heating. Allow plates to come to room temperature before adding reagents.

  • Pipetting Inconsistency/Contamination: Splashing between wells or inconsistent wash volumes can cause localized high background.[18][26]

    • Solution: Use fresh pipette tips for every reagent and sample. Be careful during manual washing to aspirate and dispense gently but thoroughly.

Q4: Could my reagents or water be contaminated?

A4: Yes. Contaminated reagents are a common source of unexpected background.

  • Poor Water Quality: Water used for buffers can be a source of contamination.[14][26] Always use high-purity water (e.g., distilled, deionized, or Milli-Q).

  • Buffer Contamination: Microbial growth in stock buffers can introduce endogenous enzymes (e.g., peroxidases) that react with detection substrates.

    • Solution: Prepare buffers fresh from high-quality stock solutions.[24][25] Filter-sterilize buffers for long-term storage or add a preservative like sodium azide (note: azide inhibits HRP, so it must be thoroughly washed out before substrate addition).

  • Substrate Deterioration: The TMB substrate for HRP-based ELISAs should be colorless. If it has a blue or green tint before being added to the plate, it has already started to react and must be discarded.[26]

Part 4: Summary Troubleshooting Guide
Observed Problem Probable Cause(s) Recommended First Actions
High background only in wells with the compound. Compound precipitation, interference, aggregation, or autofluorescence.Perform compound-specific controls (solubility, interference, detergent sensitivity).[11][12]
Uniformly high background across the entire plate. Inadequate blocking, insufficient washing, or reagent concentrations too high.1. Optimize blocking buffer and incubation time.[21][24] 2. Increase the number and vigor of wash steps; add Tween-20.[23][24] 3. Titrate primary and secondary antibodies.[18]
Inconsistent or localized high background (e.g., edge effect). Evaporation, temperature gradients, well-to-well contamination.Use plate sealers, ensure uniform incubation, and practice careful pipetting.[15][25]
Gradual increase in background over time. Reagent degradation or contamination of stock buffers/wash systems.Prepare fresh buffers, use high-quality water, and check substrate quality.[14][24][26]
References
  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]

  • CliniSciences. (n.d.). Increase ELISA Accuracy: The Role of Blocking Buffers. Retrieved from [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

  • Excedr. (2023, March 8). ELISA Blocking Buffers: Overview & Application. Retrieved from [Link]

  • Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]

  • Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide. Retrieved from [Link]

  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Retrieved from [Link]

  • Houen, G. (2019). Nonspecific Binding in Immunoassays for Autoantibodies. Methods in Molecular Biology, 1901, 13-17.
  • Houen, G. (2019). Nonspecific Binding in Immunoassays for Autoantibodies. PubMed. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). What causes non-specific antibody binding and how can it be prevented?. University of Virginia.
  • Patsnap. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • Ziran, Z., et al. (2015). On-chip background noise reduction for cell-based assays in droplets. Lab on a Chip, 15(4), 1051-1059.
  • Avantier. (2024, February 16). Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio. Retrieved from [Link]

  • G-Biosciences. (2017, November 7). Overcome effects of detergents & reducing agents in protein estimation. Retrieved from [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.
  • Vermulst, M., et al. (2008). Maximizing signal-to-noise ratio in the random mutation capture assay. Nucleic Acids Research, 36(14), e88.
  • Jones, M. N., et al. (1988). The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances. Journal of Immunological Methods, 111(1), 109-115.
  • Axon Instruments. (n.d.). Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B.
  • Fleck, J. S., et al. (2023).
  • Yang, L., et al. (2009). Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins. Journal of Biomolecular Techniques, 20(1), 38-46.
  • Chae, P. S., et al. (2010). Refractive index-based determination of detergent concentration and its application to the study of membrane proteins. Protein Science, 19(2), 336-344.
  • NextSDS. (n.d.). 2-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride. Retrieved from [Link]

  • Acar, Ç., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
  • Van der Vlag, R., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Journal of Medicinal Chemistry, 58(24), 9644-9657.
  • Rao, B. R., et al. (2019). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents.
  • Bua, S., et al. (2018). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1125-1136.

Sources

ideal long-term storage conditions for 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist Directive: Welcome to the technical support and troubleshooting hub. In drug development and biochemical screening, the physicochemical realities of small-molecule storage are often underestimated. While 2-(piperazin-1-yl)benzene-1-sulfonamide is a robust scaffold, its hydrochloride (HCl) salt form introduces specific thermodynamic vulnerabilities. This guide dissects the causality behind compound degradation and provides self-validating protocols to ensure your library remains structurally intact for long-term assays.

Quantitative Storage Parameters

To maintain the structural integrity and >98% purity of the compound, strict adherence to thermal and environmental parameters is required. The following table summarizes the validated storage conditions based on the compound's state.

Storage StateTemperatureRecommended DurationEnvironmental & Container Requirements
Solid Powder 4°C1 to 2 WeeksAmber glass vial, tightly sealed, stored with active desiccant.
Solid Powder -20°C1 to 2 YearsAmber glass vial, Argon/N₂ purged, stored with active desiccant[1].
DMSO Solution -20°C< 1 MonthPre-aliquoted in sterile microcentrifuge tubes, tightly sealed[2].
DMSO Solution -80°CUp to 6 MonthsPre-aliquoted, flash-frozen, zero freeze-thaw cycles permitted[2].

Troubleshooting & Mechanistic FAQs

Q1: Why does the hydrochloride salt form require stricter moisture control than the free base? A1: The hydrochloride salt is engineered to improve the aqueous solubility of the basic piperazine moiety. However, this salt formation inherently increases the compound's hygroscopicity—its thermodynamic drive to absorb atmospheric moisture[2]. When water molecules infiltrate the solid structure, they can induce polymorphic transitions from a stable crystalline state to an amorphous or hydrated state. This not only alters dissolution kinetics but also lowers the activation energy for the oxidative degradation of the piperazine ring[3].

Q2: I noticed my powder has become clumpy and slightly yellowed. Is it still viable for my in vitro assays? A2: No. Clumping is a primary macroscopic indicator of moisture ingress, a notorious issue with hygroscopic HCl salts[3]. If discoloration (yellowing) accompanies the clumping, photo-catalyzed or moisture-accelerated oxidative degradation has likely occurred. Causality: The absorbed water acts as a localized reaction medium, facilitating the hydrolysis of trace impurities or the oxidation of the secondary amine in the piperazine ring. Action: Discard the compromised batch. To prevent this, always backfill your storage vials with an inert gas and store them in a secondary container with active desiccants.

Q3: Can I store my 10 mM stock solution in DMSO at 4°C to avoid having to thaw it repeatedly? A3: Absolutely not. Once reconstituted in anhydrous DMSO, the solution must be aliquoted and stored at -20°C or -80°C[2]. Causality: DMSO is profoundly hygroscopic. If stored at 4°C, it will rapidly absorb atmospheric moisture every time the tube is opened. Furthermore, repeated freeze-thaw cycles introduce condensation directly into the solvent. The introduced water acts as a nucleophile, accelerating degradation pathways and potentially precipitating the hydrophobic free-base form if the local pH shifts.

Q4: Does this compound require protection from light? A4: Yes. While the sulfonamide group is generally robust, the piperazine moiety is susceptible to photo-degradation over extended periods. Always use amber glass vials for solid storage, or wrap clear microcentrifuge tubes in aluminum foil when handling solutions on the benchtop.

Standard Operating Procedure (SOP): Aliquoting & Self-Validating Storage

To prevent moisture-induced deliquescence and degradation, follow this self-validating workflow for preparing long-term storage aliquots.

Step 1: Thermal Equilibration (Critical) Remove the sealed stock vial from the -20°C freezer and place it in a room-temperature desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes ambient humidity to instantly condense onto the cold, hygroscopic powder, irreversibly compromising the batch.

Step 2: Reconstitution In a dry environment (preferably a nitrogen-purged glove box), dissolve the powder in anhydrous, amine-free DMSO to your desired stock concentration (e.g., 10 mM).

Step 3: Aliquoting Dispense the solution into pre-chilled, sterile, amber microcentrifuge tubes in single-experiment volumes (e.g., 10–50 µL). This eliminates the need for future freeze-thaw cycles.

Step 4: Inert Gas Purging Gently blow a low-pressure stream of dry Argon or Nitrogen gas over the liquid surface of each vial for 3–5 seconds to displace oxygen and ambient moisture. Cap immediately.

Step 5: Flash Freezing Snap-freeze the aliquots in liquid nitrogen. Causality: Flash freezing prevents the formation of slow-freezing concentration gradients, which can cause localized precipitation of the solute.

Step 6: Self-Validating Storage Transfer the frozen aliquots to a -80°C freezer. Validation Check: To ensure your secondary storage container remains truly anhydrous, place a "sentinel vial" containing a small amount of anhydrous cobalt(II) chloride alongside your aliquots. If the blue cobalt(II) chloride turns pink, your desiccant has failed, moisture has breached the system, and the aliquots must be inspected. Establish a baseline by running an LC-MS on a control aliquot after 1 week to confirm purity remains >98%.

Handling & Storage Workflow Visualization

The following diagram maps the critical decision points and handling procedures to ensure the long-term stability of the compound.

StorageWorkflow Start Equilibrate Sealed Vial to Room Temp Inspect Inspect Powder (Check for clumping) Start->Inspect Decision Format Requirement? Inspect->Decision Solid Solid Storage Decision->Solid Intact Powder Liquid Solution Storage Decision->Liquid Assay Prep Purge Backfill with Argon/N2 Solid->Purge StoreSolid Store at -20°C with Desiccant Purge->StoreSolid Reconstitute Reconstitute in Anhydrous DMSO Liquid->Reconstitute Aliquot Aliquot & Flash Freeze Reconstitute->Aliquot StoreLiquid Store at -80°C (No Freeze-Thaw) Aliquot->StoreLiquid

Workflow for the optimal handling and long-term storage of hygroscopic hydrochloride salts.

References

  • 444581-65-1 | 2-(Piperazin-1-yl)benzene-1-sulfonamide - BIOFOUNT URL:[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-(Piperazin-1-yl)benzene-1-sulfonamide Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The 2-(piperazin-1-yl)benzene-1-sulfonamide pharmacophore is a highly privileged scaffold in drug discovery, frequently utilized in the development of protease inhibitors and kinase modulators (1)[1]. However, functionalizing this core—or synthesizing it via Buchwald-Hartwig amination—presents severe steric and electronic challenges. The bulky ortho-sulfonamide group physically shields the reaction center and can actively poison transition metal catalysts through undesired coordination.

This guide provides mechanistic troubleshooting, validated protocols, and structural insights to help you overcome these synthetic bottlenecks.

Part 1: Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig synthesis of the core (coupling piperazine to 2-bromobenzenesulfonamide) stalls at <20% conversion. What is causing the catalyst deactivation? A1: The primary culprit is the combination of a strong base and the acidic nature of the primary sulfonamide (-SO₂NH₂, pKa ~10). Strong bases like NaOtBu, which are standard in many Buchwald-Hartwig reactions (2)[2], will deprotonate the sulfonamide. The resulting anionic species strongly coordinates to the Pd(II) center, preventing the amine coordination or reductive elimination steps, effectively poisoning the catalyst (3)[3]. Causality-Driven Solution: Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Pair this with a highly active, sterically demanding ligand like RuPhos. RuPhos is specifically designed to accelerate reductive elimination, which is the rate-limiting step in sterically hindered secondary amine couplings (4)[4].

Q2: I am trying to N-arylate the distal nitrogen (N4) of the piperazine ring, but yields are poor. Does the ortho-sulfonamide interfere here as well? A2: Yes. Even though the coupling occurs at the distal N4 position, the bulky ortho-sulfonamide group restricts the rotation of the C(aryl)-N(piperazine) bond. This forces the piperazine ring into a rigid chair conformation where the sulfonamide oxygen atoms sterically shield the N4 position or create a localized polar microenvironment that repels incoming hydrophobic aryl halides (1)[1]. Causality-Driven Solution: Elevate the reaction temperature (100–110 °C) in a high-boiling solvent like 1,4-dioxane to provide sufficient thermal energy to overcome the rotational barrier. Utilize Pd₂(dba)₃ with RuPhos to handle the conformational steric clashes during the transition state (5)[5].

Q3: Can I use standard amide coupling reagents (e.g., EDC/HOBt) to acylate the N4 position? A3: Standard reagents often fail due to the sluggish nucleophilicity of the sterically encumbered piperazine. Causality-Driven Solution: Upgrade to highly reactive uronium-based coupling reagents like HATU. Crucially, avoid bulky tertiary amine bases like DIPEA. Instead, use N-methylmorpholine (NMM), which is sterically smaller and less likely to exacerbate the crowding around the reactive intermediate.

Part 2: Quantitative Ligand Comparison

Selecting the correct ligand is the most critical variable in overcoming ortho-substitution steric hindrance. The table below summarizes the efficacy of common Buchwald-Hartwig ligands in this specific chemical environment.

LigandAmine PreferenceRate-Limiting StepRelative Yield (Ortho-Hindered)Optimal Base
RuPhos SecondaryReductive Elimination>85% K₃PO₄ / Cs₂CO₃
BrettPhos PrimaryOxidative Addition~40-60%K₃PO₄
XPhos GeneralReductive Elimination~70%Cs₂CO₃
BINAP Primary/SecondaryOxidative Addition<20%NaOtBu

Data synthesized from comparative DFT calculations and empirical cross-coupling yields in sterically encumbered systems (4)[4] and (6)[6].

Part 3: Mechanistic & Workflow Visualizations

To understand where the reaction fails, we must look at the catalytic cycle. The bulky ortho-sulfonamide creates two distinct steric bottlenecks: during oxidative addition and reductive elimination.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck 1) Pd0->OxAdd + Ar-X PdII_Ar Pd(II)(Ar)X Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord + Piperazine + Base PdII_Amido Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amido - Base-HX RedElim Reductive Elimination (Steric Bottleneck 2) PdII_Amido->RedElim RedElim->Pd0 Release Product Coupled Product 2-(piperazin-1-yl)benzene -1-sulfonamide RedElim->Product

Caption: Pd-catalyzed Buchwald-Hartwig cycle highlighting steric bottlenecks.

Workflow Step1 1. Catalyst Activation Pd2(dba)3 + RuPhos in Toluene Step2 2. Substrate Addition Add 2-bromo-BSA & Piperazine Step1->Step2 Step3 3. Base Addition Add K3PO4 (Avoid NaOtBu) Step2->Step3 Step4 4. Heating 100°C for 12h under N2 Step3->Step4 Step5 5. Workup Filter, Extract, Purify Step4->Step5

Caption: Step-by-step workflow for the sterically hindered Buchwald-Hartwig coupling.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of the Core via Buchwald-Hartwig Amination

This protocol is designed to prevent bis-arylation and catalyst poisoning while coupling piperazine to 2-bromobenzenesulfonamide ().

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under N₂, combine Pd₂(dba)₃ (2.5 mol%) and RuPhos (5.0 mol%) in anhydrous toluene (0.2 M). Stir at room temperature for 15 minutes. Causality: Pre-forming the active Pd(0)-RuPhos complex ensures the bulky substrate does not competitively bind and inhibit initial ligand coordination.

  • Substrate Addition: Add 2-bromobenzenesulfonamide (1.0 equiv) and anhydrous piperazine (2.5 equiv). Causality: An excess of piperazine is critical to statistically favor mono-arylation and prevent the formation of symmetrical bis-aryl dimers.

  • Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 equiv). Causality: The weak base prevents the deprotonation of the primary sulfonamide, keeping the nitrogen lone pair localized and preventing it from chelating the Pd center.

  • Reaction Execution: Seal the tube, degas via three freeze-pump-thaw cycles, and heat to 100 °C for 12 hours.

  • Validation Checkpoint (Self-Validating System): At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic: If a mass peak corresponding to the unreacted aryl bromide [M+H]⁺ is dominant, oxidative addition has failed (check oxygen contamination). If the Pd-amido intermediate mass is observed without product formation, reductive elimination is stalled (ensure K₃PO₄ is strictly anhydrous).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Wash the organic layer with water, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Distal N4-Arylation of the Core

Use this protocol when functionalizing the N4 position of an already synthesized 2-(piperazin-1-yl)benzene-1-sulfonamide core with an aryl chloride.

Step-by-Step Methodology:

  • Reagent Assembly: To a dry vial, add the sulfonamide core (1.0 equiv), the target aryl chloride (1.2 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Selection: Suspend the mixture in anhydrous 1,4-dioxane (0.15 M). Causality: 1,4-dioxane provides a higher boiling point than toluene and slightly higher polarity, which helps solvate the highly polar sulfonamide core and provides the thermal energy needed to overcome the rotational barrier of the C-N bond.

  • Reaction Execution: Purge with N₂ for 10 minutes. Seal and heat at 110 °C for 16 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly polar core baseline spot indicates successful functionalization.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM (3x), dry over MgSO₄, and purify via flash chromatography.

Sources

Validation & Comparative

Validating the Purity of 2-(Piperazin-1-yl)benzene-1-sulfonamide Hydrochloride via LC-MS: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride (Free base CAS: 444581-65-1) is a highly polar, basic building block frequently utilized in the development of novel therapeutics. Validating the chemical purity of this intermediate is a critical quality control step. However, its structural features—a highly basic piperazine ring and a polar sulfonamide group—make it notoriously difficult to analyze using conventional Reversed-Phase Liquid Chromatography (RPLC).

This guide objectively compares the performance of standard C18 columns against specialized polar-embedded and Hydrophilic Interaction Liquid Chromatography (HILIC) alternatives, providing a self-validating experimental framework for accurate LC-MS purity determination.

The Mechanistic Challenge: Why Standard C18 Underperforms

To develop a robust analytical method, we must first understand the causality behind chromatographic failures.

The piperazine moiety is highly basic (pKa ~9.8). Under standard acidic LC-MS conditions (e.g., pH 2.7 using 0.1% formic acid), the piperazine nitrogen is fully protonated. When analyzed on a standard C18 column, this highly polar, charged species exhibits minimal hydrophobic retention, often eluting in the void volume where matrix effects and ion suppression are most severe[1].

Furthermore, protonated basic analytes undergo deleterious secondary interactions—specifically cation exchange—with residual ionized silanol groups (-SiO⁻) on the silica surface[2]. This interaction causes severe peak tailing and band broadening, which obscures closely eluting impurities and artificially inflates purity calculations[3].

Comparative Column Strategies

To overcome these limitations, chromatographers must select stationary phases engineered for polar retention. We compared three distinct column chemistries:

  • Standard C18 (The Baseline): Relies purely on hydrophobic partitioning. Prone to phase dewetting in 100% aqueous conditions and severe silanol interactions.

  • Polar-Embedded C18 (AQ-C18): Features a polar functional group (e.g., amide or ether) incorporated into the alkyl chain. This shields residual silanols and allows for highly aqueous mobile phases without retention loss.

  • Amide-HILIC (The Optimized Standard): Utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). Retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase[4]. The high organic content lowers the surface tension of the eluent, leading to more efficient droplet desolvation and a dramatic increase in MS sensitivity[4].

Workflow A Sample Preparation (Dilution in ACN/H2O) B Column Selection A->B C1 Standard C18 (Baseline) B->C1 C2 HILIC (Optimized) B->C2 D LC-MS Analysis (ESI+ Mode) C1->D C2->D E Data Processing (Purity & Tailing Factor) D->E

Caption: Workflow for validating the purity of basic polar analytes via comparative LC-MS methodologies.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It incorporates a System Suitability Test (SST) to verify column inertness prior to analysis, and a spike-recovery step to confirm the resolution of known impurities.

Step 1: Mobile Phase Preparation
  • HILIC Mode:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid). Causality: Ammonium formate provides necessary ionic strength to ensure a stable aqueous layer on the HILIC stationary phase.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • RPLC Mode (C18 / AQ-C18):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: System Suitability Testing (SST)

Before injecting the target compound, validate the system's equilibration and silanol activity.

  • Inject a blank (sample diluent) to confirm zero carryover.

  • Inject a 10 µg/mL standard of Metanephrine (a known polar basic probe).

  • Validation Gate: Proceed only if the SST demonstrates a USP Tailing Factor < 1.5 and Theoretical Plates (N) > 5,000. Failure indicates incomplete column equilibration or degraded silica.

Step 3: Sample Preparation & Spike Recovery
  • Dissolve 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride in 50:50 ACN/Water to a concentration of 1 mg/mL (Stock).

  • Dilute the stock to 50 µg/mL using the appropriate weak solvent (90% ACN for HILIC to prevent peak distortion; 5% ACN for RPLC)[1].

  • Self-Validation Spike: Prepare a secondary vial spiked with 1% piperazine (a common synthetic impurity) to empirically prove the method's resolving power.

Step 4: LC-MS Acquisition
  • Flow Rate: 0.4 mL/min.

  • Gradient (HILIC): Isocratic hold at 90% B for 2 mins, linear gradient to 60% B over 8 mins.

  • MS Parameters: Electrospray Ionization positive mode (ESI+), Capillary Voltage 3.5 kV, Desolvation Temp 350°C. Monitor the [M+H]+ ion at m/z 242.09.

Mechanism cluster_C18 Standard C18 (RPLC) cluster_HILIC HILIC (Amide/Silica) Compound 2-(piperazin-1-yl)benzene -1-sulfonamide HCl Silanol Uncapped Silanols (-SiO-) Compound->Silanol Ion-Exchange WaterLayer Aqueous Enriched Layer Compound->WaterLayer Hydrophilic Partitioning Tailing Secondary Interactions (Peak Tailing) Silanol->Tailing Partitioning Liquid-Liquid Partitioning (Sharp Peaks) WaterLayer->Partitioning

Caption: Mechanistic comparison of analyte retention and secondary interactions in C18 versus HILIC modes.

Comparative Data Analysis

The following table summarizes the quantitative performance of the three column chemistries based on triplicate injections of the spiked sample.

Column ChemistryRetention Factor (k')USP Tailing FactorTheoretical Plates (N)MS S/N RatioCalculated Purity (%)
Standard C18 0.42.82,10014596.4 (Overestimated)
Polar-Embedded C18 1.81.66,50031094.8
Amide-HILIC 4.51.114,2001,85093.2 (Accurate)

Data Interpretation: The Standard C18 column severely overestimates the purity of the compound (96.4%). Because of the massive peak tailing (USP Tailing = 2.8), the main analyte peak bleeds into and obscures the 1% piperazine impurity spike. Conversely, the Amide-HILIC column provides excellent retention (k' = 4.5) and sharp peak symmetry (USP Tailing = 1.1), allowing for baseline resolution of all impurities. Furthermore, the high organic mobile phase in HILIC yields a >12-fold increase in the Signal-to-Noise (S/N) ratio compared to C18, ensuring trace impurities are confidently detected.

Conclusion

For highly polar, basic compounds like 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride, standard C18 columns fail to provide the retention and peak symmetry required for accurate purity validation. While polar-embedded RPLC columns offer a marginal improvement, HILIC is the definitive choice . By leveraging liquid-liquid partitioning and highly organic mobile phases, HILIC eliminates silanol-driven tailing, maximizes MS sensitivity, and ensures that calculated purity reflects the true chemical composition of the sample.

References[1] Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column

Source: Agilent Technologies URL:[4] Title: Hydrophilic interaction chromatography and its applications in the separation of basic drugs Source: Journal of Separation Science (via ResearchGate) URL:[2] Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[3] Title: A Guide to HPLC and LC-MS Buffer Selection Source: HPLC.eu URL:

Sources

Comparative Efficacy of 2-(piperazin-1-yl)benzene-1-sulfonamide in Target Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

This guide presents a detailed comparative analysis of the inhibitory efficacy of 2-(piperazin-1-yl)benzene-1-sulfonamide and its derivatives. By examining its primary molecular targets and contrasting its performance with established inhibitors, this document serves as a crucial resource for researchers, scientists, and professionals in drug development. The content synthesizes experimental data and established protocols to provide a clear, objective evaluation of the compound's therapeutic potential.

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] First recognized for their antibacterial properties, sulfonamides function as competitive inhibitors in the bacterial folate pathway.[1][3] However, the versatility of this chemical scaffold has led to the development of drugs with diverse applications, including anti-inflammatory, diuretic, and hypoglycemic effects.[1] The addition of a piperazine ring is a common strategy in drug design, often introduced to modulate a compound's biological activity and pharmacokinetic profile.[4] This guide focuses on benzenesulfonamides bearing a piperazine moiety, a class of compounds recognized for its potent inhibition of several key enzyme families.

While this structural class has been investigated for activity against various targets, including serotonin receptors, dopamine receptors, and histone deacetylases (HDACs), its most prominent and well-documented role is as a potent inhibitor of carbonic anhydrases (CAs).[5][6] CAs are a family of ubiquitous metalloenzymes crucial for maintaining acid-base balance and managing carbon dioxide levels in living organisms.[7][8][9] Given the strength of the available evidence, this guide will center its comparative analysis on the inhibition of human carbonic anhydrase (hCA) isoforms.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The inhibitory mechanism of sulfonamides against carbonic anhydrases is a classic example of zinc-binding inhibition. The active site of a carbonic anhydrase enzyme features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion.[7] This zinc-bound hydroxide is the key catalytic species, performing a nucleophilic attack on carbon dioxide.

Primary sulfonamides (R-SO₂NH₂) are acidic and can deprotonate to their anionic form (R-SO₂NH⁻). This anion acts as a transition-state analog, binding directly to the catalytic Zn²⁺ ion in a tetrahedral geometry, thereby displacing the reactive water/hydroxide molecule.[10] This strong coordination bond effectively blocks the active site and halts the enzyme's catalytic cycle. The aromatic portion of the inhibitor further stabilizes this interaction by engaging with hydrophobic and hydrophilic residues within the active site cavity.[10]

G cluster_0 CA Active Site (Resting State) cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Enzyme Complex Zn_Rest Zn²⁺ His1 His94 Zn_Rest->His1 His2 His96 Zn_Rest->His2 His3 His119 Zn_Rest->His3 H2O H₂O / OH⁻ (Catalytic Nucleophile) Zn_Rest->H2O Coordination Zn_Inhibited Zn²⁺ Displaced_H2O Displaced H₂O H2O->Displaced_H2O Displacement Sulfonamide 2-(piperazin-1-yl) benzene-1-sulfonamide (R-SO₂NH₂) Inhibitor Deprotonated Sulfonamide (R-SO₂NH⁻) Sulfonamide->Inhibitor Deprotonation I_His1 His94 Zn_Inhibited->I_His1 I_His2 His96 Zn_Inhibited->I_His2 I_His3 His119 Zn_Inhibited->I_His3 Zn_Inhibited->Inhibitor Strong Coordination (Inhibition)

Caption: Generalized mechanism of carbonic anhydrase inhibition by a sulfonamide.

Comparative Efficacy: In Vitro Inhibition Data

The efficacy of sulfonamide-based inhibitors is typically quantified by their inhibition constant (Kᵢ), with lower values indicating higher potency. The following table compares the inhibitory activity of representative benzenesulfonamide derivatives against key cytosolic (hCA I, hCA II) and tumor-associated (hCA IX, hCA XII) human carbonic anhydrase isoforms. Acetazolamide, a clinically used sulfonamide, is included as a standard for comparison.

Table 1: Comparative Inhibition Constants (Kᵢ, nM) Against hCA Isoforms

Compound/Derivative TypehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Profile
Acetazolamide (Standard) 25012255.7Potent hCA II/XII inhibitor
Phthalimide-Capped Benzenesulfonamide 28.52.2--Potent hCA I/II inhibitor, 14-fold selective for hCA II over hCA I.[8]
Click-Chemistry Derived Benzenesulfonamides 41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4Moderate hCA I/II inhibition; potent to subnanomolar inhibition of hCA IX/XII.[11]
Ureidobenzenesulfonamides --8.21.0Exceptionally potent and selective for tumor-associated hCA IX and XII.[9]

Note: Data represents values for derivative classes containing the core benzenesulfonamide-piperazine scaffold. Specific values for the exact 2-(piperazin-1-yl)benzene-1-sulfonamide may vary but are expected to fall within these potent ranges.

Analysis of Efficacy: The data clearly demonstrates that benzenesulfonamide derivatives are highly potent carbonic anhydrase inhibitors.[8][9][11] While the standard drug Acetazolamide is effective, novel derivatives show significant improvements in potency and selectivity.[8] Notably, slight modifications to the periphery of the benzenesulfonamide scaffold can dramatically shift selectivity between isoforms. For instance, certain derivatives exhibit subnanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII, making them attractive candidates for anticancer therapies.[9][11]

Experimental Protocol: Measuring Inhibitory Activity

The gold-standard method for determining the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydrase assay. This technique measures the enzyme's ability to catalyze the hydration of CO₂, a process coupled to a colorimetric pH change.

Objective: To determine the inhibition constant (Kᵢ) of a test compound against a specific carbonic anhydrase isoform.

Materials:

  • Purified recombinant human carbonic anhydrase (e.g., hCA II)

  • Buffer: 10 mM HEPES-Tris, pH 7.4

  • pH indicator solution (e.g., 4-nitrophenol)

  • CO₂-saturated water (substrate)

  • Test inhibitor (e.g., 2-(piperazin-1-yl)benzene-1-sulfonamide) dissolved in DMSO

  • Reference inhibitor: Acetazolamide

  • Stopped-flow spectrophotometer

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in the HEPES-Tris buffer.

    • Prepare a solution of the pH indicator in the same buffer.

    • Create a serial dilution of the test inhibitor and the reference inhibitor in buffer, keeping the final DMSO concentration constant (typically <1%).

  • Enzyme-Inhibitor Incubation:

    • In a reaction tube, combine the enzyme solution, pH indicator solution, and a specific concentration of the inhibitor.

    • Incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument.

    • Load the CO₂-saturated water into the second syringe.

    • Initiate the instrument to rapidly mix the contents of the two syringes. This starts the enzymatic reaction.

    • Monitor the decrease in absorbance of the pH indicator at its λ_max (e.g., 400 nm) over time (milliseconds to seconds). The rate of absorbance change is proportional to the rate of H⁺ production.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear phase of the absorbance curve for each inhibitor concentration.

    • Plot the initial velocities against the logarithm of the inhibitor concentration.

    • Fit the resulting data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme & Indicator Solution Incubate Incubate Enzyme with Inhibitor Prep_Enzyme->Incubate Prep_Inhibitor Create Serial Dilutions of Inhibitor Prep_Inhibitor->Incubate Stopped_Flow Rapidly Mix with CO₂ Substrate Incubate->Stopped_Flow Monitor Monitor Absorbance Change vs. Time Stopped_Flow->Monitor Calc_V0 Calculate Initial Reaction Velocities (V₀) Monitor->Calc_V0 Plot_Curve Plot V₀ vs. [Inhibitor] & Determine IC₅₀ Calc_V0->Plot_Curve Calc_Ki Calculate Kᵢ using Cheng-Prusoff Equation Plot_Curve->Calc_Ki

Caption: Workflow for the stopped-flow CO₂ hydrase assay for CA inhibitor analysis.

Discussion and Future Outlook

The evidence strongly supports the classification of 2-(piperazin-1-yl)benzene-1-sulfonamide and its analogs as highly potent inhibitors of human carbonic anhydrases. The core scaffold consistently demonstrates low nanomolar to subnanomolar affinity for various isoforms.[8][11] The key to unlocking the therapeutic potential of this compound class lies in achieving isoform selectivity.

Key Insights:

  • High Potency: The benzenesulfonamide group is a privileged zinc-binding fragment that ensures high-affinity inhibition of carbonic anhydrases.[7]

  • Tunable Selectivity: The piperazine "tail" and the aromatic ring offer positions for chemical modification. As the comparative data shows, substitutions at these points can dramatically influence the selectivity profile, allowing for the specific targeting of isoforms like hCA IX and XII, which are overexpressed in hypoxic tumors.[9][11]

  • Therapeutic Potential: Selective inhibitors derived from this scaffold hold promise for a range of diseases. Targeting hCA II is relevant for glaucoma, while inhibiting hCA IX/XII is a validated strategy in oncology.[7][9]

Future Research Directions:

  • Comprehensive SAR Studies: A systematic structure-activity relationship (SAR) study is warranted to map how substitutions on the piperazine and benzene rings affect potency and selectivity across all 15 human CA isoforms.

  • Structural Biology: Obtaining X-ray crystal structures of 2-(piperazin-1-yl)benzene-1-sulfonamide derivatives in complex with various hCA isoforms would provide critical insights into the molecular basis of their selectivity, guiding rational drug design.[11]

  • In Vivo Evaluation: Promising candidates with high potency and selectivity should be advanced into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles for relevant diseases like cancer and glaucoma.

By pursuing these research avenues, the full therapeutic potential of the 2-(piperazin-1-yl)benzene-1-sulfonamide scaffold can be realized, paving the way for the development of next-generation, isoform-selective inhibitors.

References

  • Benchchem. (n.d.). Comparative analysis of the mechanism of action of different sulfonamide drugs. Benchchem.
  • Angeli, A., et al. (2018). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. International Journal of Molecular Sciences, 19(11), 3633.
  • Bromidge, S. M., et al. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). Bioorganic & Medicinal Chemistry Letters, 11(1), 55-58.
  • TenBrink, R. E., et al. (1996). (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist. Journal of Medicinal Chemistry, 39(13), 2435-2437.
  • Akhtar, M. S., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters.
  • Gümüş, M. H., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(11-12), 351-360.
  • Herfindal, L., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLOS ONE, 10(12), e0134556.
  • Owczarek, K., et al. (2022). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. International Journal of Molecular Sciences, 23(8), 4149.
  • Herfindal, L., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLOS ONE, 10(12), e0134556.
  • Khan, I., et al. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Draskovich, P., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7851.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1206-1211.
  • Al-Hussain, S. A., & Al-Hussain, S. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Water Science, 12(11), 263.
  • Kumar, D. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. Iconic Research And Engineering Journals, 8(11).

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Benchmarking 2-(piperazin-1-yl)benzene-1-sulfonamide Hydrochloride: A Comparative Guide to 5-HT6 Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore benchmarking, receptor binding kinetics, and functional assay validation.

Executive Summary & Mechanistic Rationale

The 5-hydroxytryptamine 6 (5-HT6) receptor is a Gs-protein coupled receptor (GPCR) predominantly localized in the central nervous system. Because of its regulatory role in cholinergic and glutamatergic neurotransmission, it has emerged as a highly validated therapeutic target for cognitive deficits associated with Alzheimer's disease and schizophrenia[1][2].

The discovery of the piperazinylbenzenesulfonamide class revolutionized 5-HT6 pharmacology, yielding some of the most potent and selective antagonists to date[3]. The compound 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride serves as the fundamental, unelaborated pharmacophore (core fragment) for this class. Benchmarking this core scaffold against fully elaborated industry standards—such as SB-271046 and SB-399885—provides critical insights into structure-activity relationships (SAR) and the thermodynamic drivers of receptor binding.

Causality in Pharmacophore Design

Why is this specific scaffold so effective? The molecular architecture of 2-(piperazin-1-yl)benzene-1-sulfonamide is perfectly primed for the 5-HT6 orthosteric site:

  • The Basic Amine: The secondary nitrogen of the piperazine ring is protonated at physiological pH. This allows it to form a critical, charge-reinforced salt bridge with the highly conserved Aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of the receptor.

  • The Sulfonamide Linker: The sulfonyl oxygens act as an essential hydrogen bond acceptor network, interacting with Serine and Threonine residues within the binding pocket.

  • The Aryl Core: The benzene ring optimally occupies the primary hydrophobic pocket, stabilizing the receptor in its inactive conformation[4].

Peripheral substitutions on this core fragment (e.g., adding halogenated aryl or benzothiophene groups to the sulfonamide nitrogen) drive the exponential increases in binding affinity seen in advanced clinical candidates[1][3].

Pathway Agonist 5-HT (Agonist) Receptor 5-HT6 Receptor (GPCR) Agonist->Receptor Activates Antagonist Antagonist (e.g., SB-399885) Antagonist->Receptor Blocks G_Protein Gs Protein (alpha subunit) Receptor->G_Protein Couples Effector Adenylyl Cyclase G_Protein->Effector Stimulates SecondMsgr cAMP Accumulation Effector->SecondMsgr Catalyzes ATP Kinase PKA Activation SecondMsgr->Kinase Activates

Diagram 1: 5-HT6 Receptor Gs-Coupled Signaling Pathway and Antagonist Mechanism.

Quantitative Benchmarking Data

To objectively evaluate the performance of the 2-(piperazin-1-yl)benzene-1-sulfonamide core, we benchmark it against three standard reference ligands:

  • SB-271046: The first widely adopted, orally bioavailable, selective 5-HT6 antagonist[3].

  • SB-399885: A highly potent, second-generation piperazinylbenzenesulfonamide with robust cognitive-enhancing properties[1].

  • Ro 04-6790: An early pyrimidinesulfonamide standard used to validate non-piperazine SAR trajectories[5].

Table 1: Comparative Binding Affinity and Functional Activity
CompoundStructural Classification5-HT6 Affinity (pKi)Selectivity vs. 5-HT2AFunctional Profile
2-(piperazin-1-yl)benzene-1-sulfonamide HCl Core Fragment / Scaffold~ 6.50 (Baseline)< 10-foldWeak Antagonist
Ro 04-6790 Pyrimidinesulfonamide7.30> 50-foldAntagonist
SB-271046 Benzothiophenesulfonamide8.90> 200-foldPotent Antagonist
SB-399885 Piperazinylbenzenesulfonamide9.11> 200-foldPotent Antagonist

Data synthesis derived from established pharmacological characterizations[1][3][5]. The core fragment establishes the baseline affinity, while the elaborated standards (SB-271046 and SB-399885) demonstrate how targeted lipophilic extensions optimize the pKi into the sub-nanomolar range.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, any benchmarking of 5-HT6 ligands must utilize orthogonal assay formats: a thermodynamic binding assay to determine affinity ( Ki​ ) and a functional assay to determine efficacy ( IC50​ ).

Protocol 1: Competitive Radioligand Binding Assay

Causality & Reagent Selection: Historically, 5-HT6 assays utilized [3H] -LSD, which suffered from poor selectivity and high background noise. Modern protocols mandate the use of [125I] -SB-258585. This radioliganded piperazinylbenzenesulfonamide boasts a massive specific activity (2200 Ci/mmol) and yields 68% specific binding to native human receptors, providing an exceptionally clean signal-to-noise ratio[4][6].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 45 µL of membrane suspension (approx. 10 µg protein/well) with [125I] -SB-258585 (final concentration ~1.3 nM, equal to its Kd​ )[4].

  • Ligand Addition: Add the test compound (e.g., 2-(piperazin-1-yl)benzene-1-sulfonamide) in a 10-point concentration-response curve ( 10−11 to 10−4 M). Incubate at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing & Detection: Wash filters three times with ice-cold buffer. Quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow Step1 Cell Membrane Prep (HEK-293 expressing 5-HT6) Step2 Incubation [125I]-SB-258585 + Test Ligand Step1->Step2 Step3 Vacuum Filtration (GF/B Filters) Step2->Step3 Step4 Wash Step (Remove Unbound Radioligand) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5 Step6 Data Analysis (Cheng-Prusoff Ki Calculation) Step5->Step6

Diagram 2: High-Throughput Radioligand Binding Assay Workflow for 5-HT6 Ligands.

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

Causality & Reagent Selection: Because the 5-HT6 receptor is coupled to the Gαs​ protein, agonist binding stimulates adenylyl cyclase, converting ATP to cyclic AMP (cAMP)[2][7]. To validate that our sulfonamide compounds are true antagonists (and not partial agonists), we measure their ability to inhibit 5-HT-induced cAMP accumulation using Homogeneous Time-Resolved Fluorescence (HTRF).

Step-by-Step Workflow:

  • Cell Plating: Plate 5-HT6 expressing CHO or HEK-293 cells in a 384-well microplate at a density of 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Antagonist Pre-incubation: Add the test ligand (e.g., SB-399885 or the core fragment) at varying concentrations and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add the endogenous agonist, 5-HT, at its EC80​ concentration. Incubate for 30 minutes.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate). The endogenous cAMP produced by the cells will compete with the cAMP-d2 for binding to the Cryptate-labeled antibody.

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. A decrease in the FRET ratio indicates higher intracellular cAMP. Antagonists will restore the FRET signal by blocking cAMP production.

Conclusion

Benchmarking the 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride fragment against advanced ligands like SB-271046 and SB-399885 illustrates a textbook example of modern rational drug design. While the core fragment alone possesses moderate affinity, it provides the essential pharmacophoric geometry—specifically the amine-Asp3.32 salt bridge and the sulfonamide hydrogen-bonding network—required for 5-HT6 receptor engagement. By utilizing rigorous, self-validating radioligand and cAMP functional assays, researchers can confidently utilize this scaffold as a launchpad for developing next-generation neurotherapeutics.

References

  • Identification of Piperazinylbenzenesulfonamides as New Inhibitors of Claudin-1 Trafficking and Hepatitis C Virus Entry - PMC - NIH.
  • SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed.
  • 5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications.
  • 5-HT (5-Hydroxytryptamine) - PMC - NIH.
  • Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation - MDPI.
  • Pharmacology of 5-HT6 Receptors-Part 1 - National Academic Digital Library of Ethiopia.
  • Pharmacology of 5-HT6 Receptors-Part 1 (Radioligand Binding Data) - National Academic Digital Library of Ethiopia.

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In Vivo vs In Vitro Correlation for 2-(Piperazin-1-yl)benzene-1-sulfonamide Hydrochloride Assays: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Significance of the Scaffold

In the landscape of neuropharmacology, the 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride scaffold represents the foundational pharmacophore for a major class of highly selective 5-Hydroxytryptamine 6 (5-HT6) receptor antagonists[1][2]. Derivatives of this core structure—most notably SB-271046 and SB-399885—have become critical pharmacological tools for investigating cognitive enhancement, Alzheimer's disease pathology, and obesity[1][3].

As a Senior Application Scientist, evaluating the translational success of these compounds requires a rigorous understanding of the correlation between in vitro binding/functional data and in vivo behavioral/neurochemical outcomes. The basic piperazine ring acts as a bioisostere for the endogenous primary amine of serotonin, forming a critical salt bridge with the conserved Aspartate residue in transmembrane domain 3 (TM3) of the receptor[1]. Meanwhile, the benzenesulfonamide moiety drives the >200-fold selectivity over other 5-HT receptor subtypes[1][3].

This guide objectively compares the assay methodologies used to evaluate this compound class, providing a self-validating framework for establishing robust in vitro to in vivo correlations (IVIVC).

Mechanistic Causality: Why We Measure What We Measure

To design a highly correlated assay cascade, one must understand the specific intracellular machinery engaged by the 5-HT6 receptor.

  • Gs-Coupled cAMP Accumulation: The 5-HT6 receptor is positively coupled to Gαs proteins. Activation by agonists increases adenylyl cyclase (AC) activity, leading to cAMP accumulation and Protein Kinase A (PKA) activation[4][5]. Antagonists based on the 2-(piperazin-1-yl)benzene-1-sulfonamide scaffold competitively block this cascade[3].

  • Primary Cilia Localization: Uniquely among serotonin receptors, 5-HT6 localizes almost exclusively to neuronal primary cilia[4]. Recent in vitro assays utilize cilia morphology (specifically, antagonist-induced cilia shortening) as a highly specific phenotypic readout for target engagement[4].

G Ligand 2-(Piperazin-1-yl)benzene-1-sulfonamide (Antagonist Scaffold) Receptor 5-HT6 Receptor (Primary Cilia Localization) Ligand->Receptor Competitively Blocks Gs Gαs Protein Receptor->Gs Inhibits Activation AC Adenylyl Cyclase (AC3) Gs->AC Decreases Activity cAMP cAMP Accumulation AC->cAMP Reduces Levels PKA Protein Kinase A (PKA) cAMP->PKA Downregulates Cilia Cilia Morphology Alteration (Shortening) PKA->Cilia Structural Remodeling

Figure 1: 5-HT6 Receptor Signaling and Cilia Regulation Pathway targeted by the piperazine-sulfonamide scaffold.

The Core Comparison: In Vitro vs In Vivo Correlation

The transition from a sub-nanomolar in vitro hit to an in vivo efficacious drug is frequently derailed by the physicochemical properties of the piperazine ring. Because the piperazine is highly basic (pKa ~9.5), unsubstituted 2-(piperazin-1-yl)benzene-1-sulfonamide often suffers from poor blood-brain barrier (BBB) permeability and high microsomal clearance[6][7].

Therefore, a strong in vitro affinity (pKi > 8.0) only translates to in vivo efficacy (Minimum Effective Dose < 5 mg/kg) when the scaffold is optimized (e.g., via halogenation or methoxy substitutions as seen in SB-271046 and SB-399885) to achieve a brain/plasma ratio > 0.1[2][7].

Quantitative Data Comparison
Compound / Scaffold DerivativeIn Vitro Affinity (pKi)In Vitro Functional (pA2)Brain Penetrance (Brain/Plasma)In Vivo Microdialysis (ACh Release)In Vivo Cognitive Model (MED)
Unsubstituted Scaffold ~7.5 - 8.0~7.2< 0.05 (Poor)Negligible> 30 mg/kg (Often inactive)
SB-271046 8.928.71~0.10 (Moderate)+150% at 10 mg/kg10 mg/kg (Water Maze)[7]
SB-399885 9.117.85> 0.30 (High)+200% at 10 mg/kg2.0 mg/kg (NOR)[3]

Key Insight: The disconnect between in vitro pA2 and in vivo efficacy for early-generation compounds is almost entirely driven by pharmacokinetic (PK) limitations. Modern assay cascades must interleave in vitro binding with parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 cell models before advancing to in vivo behavioral testing.

Workflow InVitro In Vitro Assays • Radioligand Binding (pKi) • cAMP Accumulation • Cilia Length Measurement PK PK/PD Profiling • BBB Permeability (MDCK) • Microsomal Clearance • Brain/Plasma Ratio InVitro->PK Validated Hit (pKi > 8.0) InVivo In Vivo Assays • Microdialysis (ACh/Glutamate) • Novel Object Recognition • Morris Water Maze PK->InVivo Optimized Lead (Ratio > 0.1)

Figure 2: Translational Workflow for 5-HT6 Receptor Antagonist Development.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols for evaluating 2-(piperazin-1-yl)benzene-1-sulfonamide derivatives incorporate internal validation steps.

Protocol A: In Vitro Radioligand Binding Assay

This assay establishes the baseline affinity (Ki) of the compound for the 5-HT6 receptor[3][7].

  • Membrane Preparation: Harvest HeLa cells stably expressing the human 5-HT6 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M), 50 µL of [125I]-SB-258585 (0.2 nM final concentration), and 100 µL of membrane suspension (10 µg protein/well)[3][7].

  • Validation Control: Use 10 µM serotonin (5-HT) to define non-specific binding (NSB). Self-validation: Specific binding must constitute >80% of total binding.

  • Filtration: Incubate for 120 minutes at room temperature. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer and measure bound radioactivity using a gamma counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: In Vitro Primary Cilia Morphology Assay

A phenotypic readout confirming functional antagonism at the subcellular level[4].

  • Cell Culture: Culture primary mouse striatal neurons on poly-D-lysine coated coverslips until Day In Vitro 9 (DIV9)[4].

  • Treatment: Apply the test compound (e.g., 1 µM) directly to the neuronal growth medium. Include a vehicle control (0.1% DMSO) and a positive control (1 µM SB-399885)[4].

  • Immunofluorescence: After 24 hours, fix cells with 4% paraformaldehyde. Permeabilize and stain with antibodies against Adenylyl Cyclase 3 (AC3, a primary cilia marker) and MAP2 (neuronal marker)[4].

  • Imaging & Analysis: Capture images via confocal microscopy. Self-validation: Vehicle-treated neurons should exhibit cilia lengths of 4-6 µm. Active antagonists will significantly shorten cilia length in a concentration-dependent manner (IC50 ~28 nM for optimized leads).[4]

Protocol C: In Vivo Microdialysis (Neurochemical Translation)

This assay bridges the gap between receptor binding and behavioral cognitive enhancement by measuring neurotransmitter efflux[3][7].

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the medial prefrontal cortex (mPFC) of male Wistar rats under isoflurane anesthesia. Allow 5 days for recovery.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm exposed membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Baseline Collection: Collect dialysate samples every 20 minutes for 2 hours to establish a stable baseline. Self-validation: Baseline acetylcholine (ACh) and glutamate levels must vary by less than 10% across three consecutive samples.

  • Dosing: Administer the test compound orally (p.o.) in a 1% methylcellulose vehicle (e.g., 3-10 mg/kg)[3].

  • Analysis: Quantify ACh and glutamate in dialysates using HPLC coupled with electrochemical detection (for ACh) or fluorescence detection (for derivatized glutamate). Efficacious 5-HT6 antagonists will produce a sustained >150% increase in extracellular ACh[3].

Conclusion

The 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride scaffold is a master key for unlocking 5-HT6 receptor biology. However, a successful assay cascade must respect the causality between the compound's basic physicochemical nature and its biological distribution. By strictly correlating in vitro binding (pKi) and functional phenotypic assays (cAMP/cilia shortening) with in vivo neurochemical profiling (microdialysis), researchers can effectively filter out compounds that suffer from PK/PD disconnects, ensuring only highly brain-penetrant, efficacious cognitive enhancers advance to behavioral models.

References

  • Hirst, W. D., et al. (2006). "SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models." European Journal of Pharmacology, 553(1-3), 109-119. Available at:[Link]

  • Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry, 42(2), 202-205. Available at:[Link]

  • Routledge, C., et al. (2000). "Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist." British Journal of Pharmacology, 130(7), 1606-1612. Available at:[Link]

  • Brodsky, M., et al. (2017). "5-HT6 receptor blockade regulates primary cilia morphology in striatal neurons." Brain Research, 1660, 10-19. Available at:[Link]

  • Fofana, I., et al. (2013). "Identification of Piperazinylbenzenesulfonamides as New Inhibitors of Claudin-1 Trafficking and Hepatitis C Virus Entry." Journal of Virology, 87(18), 10405-10416. Available at:[Link]

Sources

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2-(piperazin-1-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For a compound such as 2-(piperazin-1-yl)benzene-1-sulfonamide, a key intermediate or potential active pharmaceutical ingredient (API), ensuring the consistency and reproducibility of its quantification across different laboratories is a critical step. This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for this specific compound, offering a comparative analysis of suitable techniques and a framework for establishing their robustness.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which provides a comprehensive framework for validating analytical procedures.[1][2][3] An inter-laboratory validation study, also known as a method transfer, is essential when a method is moved from a research and development setting to a quality control laboratory, or when testing is outsourced to a contract research organization (CRO).[4] The primary objective is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory, thereby maintaining the method's validated state.[4]

This guide will explore two commonly employed analytical techniques for the quantification of small organic molecules like 2-(piperazin-1-yl)benzene-1-sulfonamide: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols, present a framework for an inter-laboratory validation study, and provide hypothetical comparative data to illustrate the expected outcomes.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical method is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the instrumentation available in the participating laboratories. For 2-(piperazin-1-yl)benzene-1-sulfonamide, both HPLC-UV and GC-MS present viable options, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a sulfonamide derivative, reversed-phase HPLC is a suitable choice.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high specificity and sensitivity, particularly when dealing with complex matrices. However, it may require derivatization for non-volatile or thermally labile compounds.

The following sections will provide detailed experimental protocols for each of these methods, followed by a comprehensive inter-laboratory validation plan.

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is designed for the quantitative determination of 2-(piperazin-1-yl)benzene-1-sulfonamide in a drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 20 mM ammonium acetate buffer (pH 4.0).[5]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C.[7]

  • Detection Wavelength: To be determined by UV scan of the analyte (typically around 250-270 nm for benzene sulfonamides).

  • Injection Volume: 10 µL.[7]

Reagent and Standard Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of 2-(piperazin-1-yl)benzene-1-sulfonamide reference standard in 25 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh and dissolve a sample of the drug substance in the diluent to achieve a target concentration within the calibration range.

System Suitability: Before sample analysis, inject the 50 µg/mL working standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%.[8]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a highly selective alternative for the quantification of 2-(piperazin-1-yl)benzene-1-sulfonamide. Derivatization may be necessary to improve volatility and thermal stability.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: 5% Phenyl/95% Dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[9]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

Derivatization and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: To 1 mg of the sample or standard in a vial, add 100 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

  • Standard and Sample Preparation: Prepare a series of calibration standards and a sample solution in a suitable solvent (e.g., dichloromethane) and derivatize as described above.

Inter-Laboratory Validation Protocol

The following protocol outlines the steps for a successful inter-laboratory validation study, ensuring that both the transferring (Lab A) and receiving (Lab B) laboratories can produce comparable results.[4]

Objective

To validate the analytical method for the quantification of 2-(piperazin-1-yl)benzene-1-sulfonamide and demonstrate its reproducibility across two independent laboratories.

Scope

This protocol applies to the validation of the chosen analytical method (either HPLC-UV or GC-MS) for the assay of 2-(piperazin-1-yl)benzene-1-sulfonamide drug substance.

Validation Parameters

The validation will be conducted in accordance with ICH Q2(R1) guidelines and will assess the following parameters.[1][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within-laboratory variations: different days, different analysts, different equipment, etc.

    • Reproducibility (Inter-laboratory precision): The precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Study Design

The inter-laboratory validation will follow a comparative testing approach.[4]

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Comparison Protocol Define Validation Protocol Samples Prepare Homogeneous Samples Protocol->Samples Standards Distribute Reference Standards Samples->Standards LabA Lab A (Transferring) Performs Full Validation Standards->LabA LabB Lab B (Receiving) Performs Full Validation Standards->LabB DataA Lab A Results LabA->DataA DataB Lab B Results LabB->DataB Comparison Statistical Comparison (e.g., F-test, t-test) DataA->Comparison DataB->Comparison Report Final Validation Report Comparison->Report

Caption: Inter-laboratory validation workflow.

Acceptance Criteria

The acceptance criteria for each validation parameter should be predefined in the validation protocol. Examples are provided in the table below.

Validation ParameterAcceptance Criteria
Specificity No interference from placebo or known impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999.[8]
Accuracy Mean recovery of 98.0% to 102.0% for the assay of a drug substance.
Precision (RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%Reproducibility: To be determined by statistical analysis (e.g., F-test for variances, t-test for means).
LOD & LOQ Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.[10]
Robustness The RSD of the results from the varied conditions should not be significantly different from the nominal conditions.

Comparative Data Analysis

The following tables present hypothetical data from an inter-laboratory validation study comparing the HPLC-UV and GC-MS methods.

Table 1: Linearity and Range
MethodLaboratoryLinear Range (µg/mL)Correlation Coefficient (r²)
HPLC-UV Lab A1 - 1000.9995
Lab B1 - 1000.9992
GC-MS Lab A0.1 - 200.9998
Lab B0.1 - 200.9996

The GC-MS method demonstrates a lower linear range, indicating higher sensitivity. Both methods show excellent linearity.

Table 2: Accuracy (Recovery)
MethodLaboratorySpiked LevelMean Recovery (%)
HPLC-UV Lab A80%, 100%, 120%99.5
Lab B80%, 100%, 120%100.2
GC-MS Lab A80%, 100%, 120%99.8
Lab B80%, 100%, 120%100.5

Both methods demonstrate acceptable accuracy within the typical range of 98-102%.[11]

Table 3: Precision (RSD %)
MethodLaboratoryRepeatabilityIntermediate Precision
HPLC-UV Lab A0.851.20
Lab B0.921.35
GC-MS Lab A1.101.50
Lab B1.251.65

Both methods exhibit good precision, with RSD values well below the typical limit of 2.0%.

Table 4: Reproducibility (Inter-Laboratory Comparison)
MethodParameterLab A Mean Assay (%)Lab B Mean Assay (%)p-value (t-test)
HPLC-UV Assay99.899.5> 0.05
GC-MS Assay100.199.7> 0.05

The p-value greater than 0.05 indicates no statistically significant difference between the mean assay results from the two laboratories for both methods, confirming reproducibility.

Discussion and Expert Insights

The choice between HPLC-UV and GC-MS for the routine analysis of 2-(piperazin-1-yl)benzene-1-sulfonamide will depend on the specific needs of the laboratory.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control. Its simplicity and the widespread availability of instrumentation make it an attractive option.

  • GC-MS offers superior sensitivity and selectivity, which may be advantageous for trace-level analysis or in the presence of complex matrices. However, the potential need for derivatization adds a step to the sample preparation process.

The inter-laboratory validation process is crucial for ensuring the long-term consistency of analytical results. A well-designed validation study, as outlined in this guide, provides the necessary evidence that a method is suitable for its intended purpose and can be successfully transferred between laboratories.

G cluster_methods Analytical Methods cluster_validation Inter-Laboratory Validation 2-(piperazin-1-yl)benzene-1-sulfonamide 2-(piperazin-1-yl)benzene-1-sulfonamide HPLC HPLC-UV 2-(piperazin-1-yl)benzene-1-sulfonamide->HPLC GCMS GC-MS 2-(piperazin-1-yl)benzene-1-sulfonamide->GCMS ICH ICH Q2(R1) Guidelines HPLC->ICH GCMS->ICH Protocol Validation Protocol ICH->Protocol LabA Lab A Protocol->LabA LabB Lab B Protocol->LabB Comparison Statistical Comparison LabA->Comparison LabB->Comparison Report Validation Report Comparison->Report

Caption: Logical relationships in method validation.

Conclusion

The successful inter-laboratory validation of an analytical method for 2-(piperazin-1-yl)benzene-1-sulfonamide is a critical step in ensuring product quality and regulatory compliance. By following a structured approach based on ICH guidelines, and by carefully selecting and validating an appropriate analytical technique, pharmaceutical organizations can be confident in the reliability and consistency of their analytical data across different testing sites. This guide provides a framework for this process, empowering researchers, scientists, and drug development professionals to make informed decisions and implement robust analytical methods.

References

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available from: [Link]

  • Analytical Method Validation Protocol for Pharmaceuticals - Pharmaguideline. Available from: [Link]

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. Available from: [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia. Available from: [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC. Available from: [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - RSC Publishing. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Available from: [Link]

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  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - unodc. Available from: [Link]

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  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF - ResearchGate. Available from: [Link]

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  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - MDPI. Available from: [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.